Technical Documentation Center

Methyl 2-methylbenzenesulfonate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-methylbenzenesulfonate
  • CAS: 28804-47-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to Methyl 2-methylbenzenesulfonate for Researchers and Drug Development Professionals

Chemical Identity and Structure Methyl 2-methylbenzenesulfonate, also known by its synonyms Methyl o-toluenesulfonate and 2-Methylbenzenesulfonic acid methyl ester, is an organic compound that serves as a valuable methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity and Structure

Methyl 2-methylbenzenesulfonate, also known by its synonyms Methyl o-toluenesulfonate and 2-Methylbenzenesulfonic acid methyl ester, is an organic compound that serves as a valuable methylating agent in synthetic chemistry.[1] Its unique structure, featuring a methyl ester of 2-methylbenzenesulfonic acid, underpins its reactivity and utility in the synthesis of complex molecules.

The definitive identification of this compound is established by its CAS Registry Number. The primary CAS number for Methyl 2-methylbenzenesulfonate is 23373-38-8 . Another CAS number, 28804-47-9, is also associated with this compound, and it is important for researchers to be aware of both when conducting literature and database searches.[1]

The molecular structure of Methyl 2-methylbenzenesulfonate consists of a benzene ring substituted with a methyl group and a methyl sulfonate group at the ortho positions. This arrangement influences the electronic and steric properties of the molecule, which in turn dictates its reactivity.

  • Molecular Formula : C₈H₁₀O₃S[1]

  • IUPAC Name : methyl 2-methylbenzenesulfonate[1]

  • SMILES : CC1=CC=CC=C1S(=O)(=O)OC[1]

  • InChIKey : AXCVRQKOVCRCIX-UHFFFAOYSA-N[1]

The presence of the electron-withdrawing sulfonate group and the adjacent methyl group creates a specific electronic environment around the benzene ring, which is a key aspect of its chemical behavior.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 2-methylbenzenesulfonate is essential for its effective use in a laboratory setting. These properties influence its handling, storage, and behavior in chemical reactions.

PropertyValueSource
Molecular Weight 186.23 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point ~250°C[2]
Melting Point Not precisely defined for the ortho isomer, the para isomer melts at 28-29 °C.[3]
Solubility Insoluble in water; soluble in ether, alcohol, benzene, and chloroform.[3]

Synthesis of Methyl 2-methylbenzenesulfonate: A Validated Protocol

The synthesis of Methyl 2-methylbenzenesulfonate is a critical process for its application in further chemical transformations. A reliable and efficient synthesis route is paramount for obtaining a high-purity product. The following protocol is based on the reaction of a sulfonyl chloride with an alkoxide, a well-established method for the formation of sulfonate esters.

Experimental Protocol: Synthesis from 2-Methylbenzenesulfonyl Chloride and Sodium Methoxide

This protocol is adapted from a general method for preparing methyl benzenesulfonates.[4][5]

Objective: To synthesize Methyl 2-methylbenzenesulfonate with high yield and purity.

Materials:

  • 2-Methylbenzenesulfonyl chloride

  • Sodium methoxide solution in methanol

  • Sulfuric acid (for neutralization)

  • Activated carbon (for decolorization)

  • Anhydrous sodium sulfate (for drying)

  • Dichloromethane (for extraction)

  • Deionized water

Equipment:

  • Reaction kettle or round-bottom flask with a magnetic stirrer and dropping funnel

  • Temperature probe

  • pH meter or pH paper

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a reaction kettle, add 2-methylbenzenesulfonyl chloride.

  • Addition of Sodium Methoxide: While stirring, slowly add the sodium methoxide methanol solution dropwise from a dropping funnel. The molar ratio of 2-methylbenzenesulfonyl chloride to sodium methoxide should be approximately 1:1.2 to 1:1.4 to ensure complete reaction.[5]

  • Temperature Control: Maintain the reaction temperature between 25-35°C during the addition.[5]

  • Reaction Time: After the addition is complete, continue stirring at 25-35°C for 30 minutes.[5]

  • Neutralization: Carefully neutralize the reaction mixture to a pH of 7.0-7.2 by adding sulfuric acid.[5]

  • Filtration: Filter the mixture to remove the precipitated sodium chloride.

  • Solvent Removal: Transfer the filtrate to a rotary evaporator and remove the methanol under reduced pressure.

  • Workup: Cool the residue to room temperature. If the product is colored, it can be decolorized using activated carbon.[5]

  • Purification: The crude product can be further purified by extraction with dichloromethane, followed by washing with water, drying over anhydrous sodium sulfate, and removal of the solvent under reduced pressure.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Start with 2-Methylbenzenesulfonyl Chloride add_naome Add Sodium Methoxide in Methanol (25-35°C) start->add_naome react Stir for 30 min add_naome->react neutralize Neutralize to pH 7.0-7.2 react->neutralize filter_salt Filter NaCl neutralize->filter_salt evaporate Remove Methanol filter_salt->evaporate decolorize Decolorize with Activated Carbon (optional) evaporate->decolorize extract Purify by Extraction decolorize->extract end Methyl 2-methylbenzenesulfonate extract->end

Caption: Synthesis workflow for Methyl 2-methylbenzenesulfonate.

Applications in Research and Drug Development

Methyl 2-methylbenzenesulfonate is a potent methylating agent, a class of compounds that are fundamental in organic synthesis. The introduction of a methyl group can significantly alter the biological activity and physicochemical properties of a molecule, a concept often referred to as the "magic methyl" effect in drug discovery.[6]

Role as a Methylating Agent

The primary application of Methyl 2-methylbenzenesulfonate is as a reagent for methylation. It is an effective electrophile, and the methyl group can be transferred to a variety of nucleophiles, including amines, phenols, and thiols. This reactivity is crucial in the synthesis of many pharmaceutical compounds.[4]

The causality behind its effectiveness as a methylating agent lies in the excellent leaving group ability of the 2-methylbenzenesulfonate anion. The negative charge on the sulfonate oxygen atoms is delocalized through resonance, stabilizing the anion and facilitating the nucleophilic substitution reaction.

Importance of Methylation in Drug Design

The strategic placement of methyl groups in a drug candidate can have profound effects on its pharmacological profile:[6][7]

  • Improved Metabolic Stability: Methyl groups can block sites of metabolic attack by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Enhanced Potency and Selectivity: The addition of a methyl group can improve the binding affinity of a drug to its target receptor by filling a hydrophobic pocket.[7] This can also enhance selectivity for the desired target over off-targets.

  • Increased Lipophilicity: Methyl groups are hydrophobic and can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[7]

The use of Methyl 2-methylbenzenesulfonate and similar methylating agents is therefore a key strategy in the hit-to-lead and lead optimization phases of drug discovery.

Logical Relationship Diagram: Impact of Methylation on Drug Properties

Methylation_Impact cluster_properties Improved Pharmacological Profile reagent Methyl 2-methylbenzenesulfonate methylation Methylation of Drug Candidate reagent->methylation stability Increased Metabolic Stability methylation->stability Blocks Metabolism potency Enhanced Potency & Selectivity methylation->potency Fills Hydrophobic Pockets lipophilicity Improved Lipophilicity methylation->lipophilicity Increases Hydrophobicity

Caption: Impact of methylation on drug candidate properties.

Safety and Handling

Methyl 2-methylbenzenesulfonate is a reactive chemical and must be handled with appropriate safety precautions. It is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[9][10]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[9]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, use a NIOSH-approved respirator.[9][11]

Handling and Storage:

  • Keep the container tightly closed when not in use.[11]

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[9][11]

  • Wash hands thoroughly after handling.[11]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[9]

  • In case of skin contact: Wash off with soap and plenty of water.[12]

  • If inhaled: Move the person into fresh air.[12]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting.[11]

In all cases of exposure, seek immediate medical attention.[11]

Conclusion

Methyl 2-methylbenzenesulfonate is a versatile and valuable reagent for researchers, particularly those in the field of drug development. Its utility as a methylating agent, coupled with the profound impact of methylation on the properties of bioactive molecules, makes it a critical tool in the synthesis of novel therapeutics. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in the laboratory.

References

  • PubChem. (n.d.). Benzenesulfonic acid, 2-methyl-, methyl ester. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Angene Chemical. (2024, August 29). Safety Data Sheet: Sodium methylbenzenesulfonate. Retrieved February 15, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). 2-Methylbenzenesulfonic acid. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Methyl benzenesulfonate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Methylbenzenesulfonic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Benzenesulfonamide, 2-methyl-. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]

  • Chemsrc. (2025, September 5). Methyl toluenesulfonate | CAS#:28804-47-9. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN102351750A - Method for preparing methyl benzenesulfonate.
  • PubChem. (n.d.). Methyl p-toluenesulfonate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). state-of-the-art MeSO2-group in drug discovery projects, known approaches to methyl sulfones, and our reagent. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Benzenesulfonic acid, 4-methyl-, methyl ester. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]

  • Hilaris Publisher. (2024, March 29). The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved February 15, 2026, from [Link]

  • MDPI. (2021, December 23). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

A Researcher's Guide to the Organic Solvent Solubility of Methyl 2-methylbenzenesulfonate

Introduction: The Physicochemical Profile of Methyl 2-methylbenzenesulfonate Methyl 2-methylbenzenesulfonate, also known as methyl o-toluenesulfonate, is an organic compound with the chemical formula C₈H₁₀O₃S.[1] It belo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Profile of Methyl 2-methylbenzenesulfonate

Methyl 2-methylbenzenesulfonate, also known as methyl o-toluenesulfonate, is an organic compound with the chemical formula C₈H₁₀O₃S.[1] It belongs to the class of sulfonate esters, which are noted for their utility as alkylating agents and as intermediates in organic synthesis.[2][3] Understanding its solubility is paramount for applications ranging from reaction medium selection to purification and formulation development.

The molecular structure, characterized by a benzene ring substituted with both a methyl and a methyl sulfonate group in the ortho positions, governs its interactions with various solvents. The presence of the polar sulfonate ester group and the nonpolar aromatic ring and methyl groups results in a molecule with a nuanced solubility profile.

Caption: Molecular Structure of Methyl 2-methylbenzenesulfonate.

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" is the foundational principle governing solubility. This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[4] The solubility of methyl 2-methylbenzenesulfonate is therefore a function of the interplay between its structural features and the properties of the solvent.

  • Polarity: The sulfonate group (-SO₃-) is highly polar and can participate in dipole-dipole interactions.[5] The presence of this group enhances the molecule's overall polarity.

  • Hydrogen Bonding: While the methyl 2-methylbenzenesulfonate molecule itself does not have hydrogen bond donors, the oxygen atoms of the sulfonate group can act as hydrogen bond acceptors.[5] This allows for interaction with protic solvents (e.g., alcohols).

  • Van der Waals Forces: The benzene ring and methyl groups are nonpolar and interact primarily through London dispersion forces.

A solvent's ability to dissolve methyl 2-methylbenzenesulfonate will depend on its capacity to overcome the solute-solute intermolecular forces and form stable solute-solvent interactions.

Predicted Solubility Profile in Common Organic Solvents

Due to the limited direct data for methyl 2-methylbenzenesulfonate, the following predictions are based on documented solubilities of methyl p-toluenesulfonate and methyl benzenesulfonate. The ortho-methyl group in the target compound may introduce minor steric effects but is not expected to drastically alter the overall solubility trends observed for its isomers.

High Solubility Expected
  • Polar Aprotic Solvents (e.g., Acetone, Chloroform): These solvents can engage in strong dipole-dipole interactions with the sulfonate group. For related compounds, chloroform is listed as a solvent in which they are "very soluble" or "miscible".[6][7][8]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can interact via dipole-dipole forces and hydrogen bonding with the sulfonate oxygen atoms. Methyl p-toluenesulfonate is "very soluble" in alcohol, and methyl benzenesulfonate is "miscible" with methanol and ethanol.[6][7][8]

  • Aromatic Solvents (e.g., Benzene, Toluene): The nonpolar aromatic ring of methyl 2-methylbenzenesulfonate will have favorable interactions with these solvents. Methyl p-toluenesulfonate is reported to be "very soluble" in benzene.[6]

Moderate to Good Solubility Expected
  • Ethers (e.g., Diethyl Ether): These solvents are less polar than alcohols but can still solvate the molecule. Methyl p-toluenesulfonate and methyl benzenesulfonate are both described as soluble or miscible in ether.[6][7][9]

Low to Negligible Solubility Expected
  • Nonpolar Aliphatic Solvents (e.g., Hexane, Petroleum Ether): The high polarity of the sulfonate group is unlikely to be sufficiently overcome by the weak van der Waals forces offered by these solvents. Methyl p-toluenesulfonate is only "slightly soluble" in petroleum ether.[6]

  • Water: Despite the polar sulfonate group, the large nonpolar aromatic portion of the molecule leads to poor water solubility. Related compounds are generally reported as "insoluble" in water.[6][7][9]

Summary Table of Predicted Solubility
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolVery High / MiscibleStrong hydrogen bonding and dipole-dipole interactions.[6][7][8]
Polar Aprotic Chloroform, AcetoneHigh / MiscibleStrong dipole-dipole interactions.[2][6][7]
Aromatic Benzene, TolueneHighFavorable π-π stacking and dispersion forces.[6][9]
Ethers Diethyl EtherGoodModerate polarity allows for effective solvation.[6][7][9]
Nonpolar Aliphatic Hexane, Petroleum EtherLow / SlightInsufficient polarity to overcome solute-solute interactions.[6]
Aqueous WaterInsolubleThe large nonpolar moiety dominates solubility characteristics.[6][7][9]

Experimental Protocol for Solubility Determination

To generate precise, quantitative solubility data, a systematic experimental approach is required. The following protocol describes a standard method for determining the solubility of a solid compound in a given solvent at a specific temperature.

Objective

To determine the solubility of methyl 2-methylbenzenesulfonate in a selected organic solvent at ambient temperature (e.g., 25 °C).

Materials and Equipment
  • Methyl 2-methylbenzenesulfonate (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars or a shaker water bath

  • Temperature-controlled environment (e.g., incubator or lab bench at constant temperature)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of methyl 2-methylbenzenesulfonate to a vial. An amount that is clearly in excess of what will dissolve should be used to ensure a saturated solution is formed.

    • Accurately pipette a known volume of the selected solvent (e.g., 2.00 mL) into the vial.

    • Seal the vial and place it on the magnetic stirrer or in the shaker bath in a temperature-controlled environment.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.[10][11]

  • Sample Collection and Preparation:

    • After equilibration, let the vial stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and dispense the solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Record the exact volume of the aliquot taken.

  • Quantification:

    • Dilute the filtered aliquot with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

    • Determine the concentration of methyl 2-methylbenzenesulfonate in the diluted sample by comparing its response to a calibration curve prepared from standards of known concentration.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

While specific quantitative data for the solubility of methyl 2-methylbenzenesulfonate in organic solvents is sparse, a strong predictive understanding can be derived from the principles of chemical interactions and data from its close structural isomers. It is anticipated to be highly soluble in polar aprotic, polar protic, and aromatic solvents, with limited solubility in nonpolar aliphatic solvents and water. For researchers requiring precise solubility data for applications such as process development or formulation, the experimental protocol provided in this guide offers a robust and reliable method for its determination. This synthesis of theoretical prediction and practical methodology provides a comprehensive resource for scientists working with this important chemical intermediate.

References

  • Google. (n.d.). Current time information in Toronto, CA.
  • National Center for Biotechnology Information. (n.d.). Methyl p-toluenesulfonate. PubChem.
  • Jinan Future chemical Co.,Ltd. (n.d.). Methyl p-toluenesulfonate CAS 80-48-8 C8H10O3S.
  • ChemicalBook. (n.d.). Methyl benzenesulfonate CAS#: 80-18-2.
  • ChemicalBook. (2023, September 12). Methyl benzenesulfonate: properties and applications.
  • Thermo Fisher Scientific. (n.d.). Methyl benzenesulfonate, 98% 25 g. Alfa Aesar.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • ChemicalBook. (n.d.). Methyl p-toluenesulfonate CAS#: 80-48-8.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Chem-Impex. (n.d.). Methyl p-toluenesulfonate.
  • Jinli Chemical. (2025, May 30). P-Toluenesulfonic Acid Methyl Ester.
  • Unknown. (n.d.). Methyl Benzenesulfonate at Best Price - High Purity and Industrial Grade.
  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • Solubility of Things. (n.d.). Methyl tosylate.
  • National Center for Biotechnology Information. (n.d.). Methyl benzenesulfonate. PubChem.
  • ChemScene. (n.d.). 80-18-2 | Methyl benzenesulfonate.
  • Department of Chemical and Pharmaceutical Engineering. (2024, January 22). Enhanced solubility of methyl ester sulfonates below their Krafft points in mixed micellar solutions.
  • National Center for Biotechnology Information. (n.d.). 2-Methylbenzenesulfonic acid. PubChem.
  • PubMed. (2010, July 2). Profiling sulfonate ester stability: identification of complementary protecting groups for....
  • TCI Chemicals. (2025, January 15). SAFETY DATA SHEET.
  • European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.
  • Unknown. (n.d.). Solubility for Common Extractable Compounds.
  • Benchchem. (n.d.). 2-Methylbenzenesulfonic Acid|CAS 88-20-0.
  • PMC. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for....
  • ECHEMI. (n.d.). 80-18-2, Methyl benzenesulfonate Formula.
  • AERU. (2025, August 7). Methyl 2-((aminosulfonyl)methyl)-benzoate (Ref: IN N5297).
  • National Center for Biotechnology Information. (n.d.). Benzenesulfonic acid, 2-methyl-, methyl ester. PubChem.
  • SIELC Technologies. (2018, February 16). 2-Methylbenzenesulfonic acid.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Methyl 2-methylbenzenesulfonate for the N-methylation of Amines

Introduction: The "Magic Methyl" Effect and the Role of N-Methylation In the landscape of drug discovery and development, the strategic addition of a single methyl group can profoundly alter the pharmacological profile o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Magic Methyl" Effect and the Role of N-Methylation

In the landscape of drug discovery and development, the strategic addition of a single methyl group can profoundly alter the pharmacological profile of a molecule. This phenomenon, often dubbed the "magic methyl effect," is a cornerstone of medicinal chemistry.[1] N-methylation, the attachment of a methyl group to a nitrogen atom, is a critical transformation used to enhance a compound's efficacy, modulate its pharmacokinetic properties (DMPK), and fine-tune its selectivity.[2] By converting primary or secondary amines into their methylated counterparts, researchers can improve lipophilicity, enhance membrane permeability, block metabolic degradation at the N-H site, and introduce conformational changes that optimize binding to a biological target.[3][4]

While numerous methods exist for N-methylation, including reductive amination (e.g., the Eschweiler-Clarke reaction) and the use of various C1 sources like formaldehyde or methanol, traditional alkylating agents remain highly relevant for their straightforward application.[5][6][7][8] However, classic reagents such as methyl iodide and dimethyl sulfate are often hampered by high toxicity, volatility, and a propensity for over-methylation, leading to the formation of undesired quaternary ammonium salts.[9][10]

This guide focuses on Methyl 2-methylbenzenesulfonate (also known as methyl o-toluenesulfonate), a potent and effective electrophilic methyl source. As a sulfonate ester, it offers a compelling balance of reactivity and handling properties, positioning it as a valuable tool for the N-methylation of a diverse range of amine substrates. These application notes provide researchers, scientists, and drug development professionals with a detailed technical overview, field-proven protocols, and troubleshooting guidance for employing Methyl 2-methylbenzenesulfonate in their synthetic campaigns.

Reagent Profile: Methyl 2-methylbenzenesulfonate

Methyl 2-methylbenzenesulfonate belongs to the class of toluenesulfonate esters. Its utility as a methylating agent stems from the excellent leaving group ability of the 2-methylbenzenesulfonate anion, which is stabilized by resonance. This inherent reactivity allows for the efficient transfer of the methyl group to nucleophilic nitrogen centers under relatively mild conditions.

Table 1: Physicochemical Properties of Methyl 2-methylbenzenesulfonate

PropertyValueReference
CAS Number 23373-38-8[11]
Molecular Formula C₈H₁₀O₃S[11]
Molecular Weight 186.23 g/mol [11]
Appearance Colorless to pale yellow liquid[12]
Solubility Soluble in organic solvents like ethanol and ether; insoluble in water.[12]
Stability Stable under recommended storage conditions, but sensitive to moisture.[12]

Advantages in Synthesis:

  • High Reactivity: The toluenesulfonate is an excellent leaving group, facilitating the methylation of even weakly nucleophilic amines.

  • Reduced Volatility: Compared to methyl iodide, it has a higher boiling point, making it easier and safer to handle in the lab.

  • Predictable Reactivity: The reaction mechanism is a straightforward SN2 substitution, making reaction outcomes generally predictable.

Mechanism of Action: SN2 Nucleophilic Substitution

The N-methylation of an amine with methyl 2-methylbenzenesulfonate proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic methyl carbon of the sulfonate ester. This occurs in a single, concerted step where the nitrogen-methyl bond forms simultaneously as the carbon-oxygen bond of the leaving group breaks. The 2-methylbenzenesulfonate anion is displaced, and a protonated amine is formed, which is subsequently neutralized by a base to yield the final N-methylated product.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State (SN2) cluster_products Products Amine R₂N-H TS [R₂N···H···CH₃···O-S(=O)₂-Ar]‡ Amine->TS Nucleophilic Attack Sulfonate CH₃-O-S(=O)₂-Ar Sulfonate->TS ProtonatedAmine R₂N⁺(H)-CH₃ TS->ProtonatedAmine Bond Formation LeavingGroup ⁻O-S(=O)₂-Ar TS->LeavingGroup Leaving Group Departure

Caption: SN2 mechanism for N-methylation.

The rate of this reaction is dependent on several factors:

  • Nucleophilicity of the Amine: Electron-rich amines (aliphatic) react faster than electron-poor amines (aromatic).

  • Steric Hindrance: Sterically hindered amines will react more slowly.

  • Solvent: Polar aprotic solvents (e.g., Acetonitrile, DMF) are typically preferred as they can solvate the cation without strongly solvating the nucleophile, thus accelerating the reaction.

  • Base: A non-nucleophilic base is required to neutralize the protonated amine product and drive the reaction to completion.

Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on the specific amine substrate.

Experimental_Workflow A 1. Reaction Setup - Dissolve amine and base in solvent - Cool in ice bath B 2. Reagent Addition - Add Methyl 2-methylbenzenesulfonate dropwise A->B C 3. Reaction - Warm to RT or heat as required - Monitor by TLC/LC-MS B->C D 4. Work-up - Quench reaction - Aqueous extraction C->D E 5. Purification - Dry organic layer - Concentrate in vacuo - Column Chromatography D->E F 6. Analysis - Characterize pure product (NMR, MS) E->F

Caption: General experimental workflow.

Protocol 1: N-Methylation of a Secondary Amine

This protocol is optimized for the conversion of a secondary amine to a tertiary amine, where over-methylation is not a concern.

Materials:

  • Secondary Amine (1.0 eq)

  • Methyl 2-methylbenzenesulfonate (1.1 - 1.5 eq)

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate, 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)

  • Round-bottom flask, magnetic stirrer, condenser (if heating), nitrogen/argon line

  • Standard work-up and purification equipment

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq) and the anhydrous solvent (to make a ~0.1-0.5 M solution).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq). Stir the suspension for 10-15 minutes.

  • Methylation: Add Methyl 2-methylbenzenesulfonate (1.2 eq) dropwise via syringe at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature or heat to 40-60 °C. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Filter off any inorganic salts. Dilute the filtrate with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Selective Mono-N-Methylation of a Primary Amine

Achieving selective mono-methylation of primary amines can be challenging due to the product (secondary amine) often being more nucleophilic than the starting material, leading to the formation of the di-methylated tertiary amine.[13] The key to selectivity is controlling the stoichiometry and reaction conditions.

Materials:

  • Primary Amine (1.0 eq)

  • Methyl 2-methylbenzenesulfonate (0.9 - 1.0 eq)

  • Base (e.g., Potassium Carbonate, 2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile)

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere, suspend the primary amine (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.

  • Controlled Addition: In a separate flask, prepare a dilute solution of Methyl 2-methylbenzenesulfonate (0.95 eq) in acetonitrile. Add this solution dropwise to the stirring amine suspension over a period of 1-2 hours at room temperature using a syringe pump. This slow addition is critical to maintain a low concentration of the methylating agent, favoring reaction with the more abundant primary amine.

  • Reaction & Monitoring: Stir the reaction at room temperature. Monitor the reaction very closely by LC-MS or TLC. The reaction should be stopped once the primary amine is mostly consumed but before significant formation of the di-methylated product is observed.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. Careful chromatographic separation will be required to isolate the desired mono-methylated product from unreacted starting material and the di-methylated side product.

Table 2: General Reaction Condition Guidelines

Substrate ClassRelative ReactivityTypical TemperatureKey Considerations
Aliphatic Amines High0 °C to RTProne to over-methylation. Use controlled addition (Protocol 2).
Aromatic Amines Moderate to LowRT to 60 °CSlower reaction rates may require heating.
Sterically Hindered Amines Low50 °C to 80 °CHigher temperatures and longer reaction times are often necessary.
Heterocyclic Amines VariesRT to 50 °CReactivity depends on the nature of the heterocycle.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive amine.2. Inactive reagent (hydrolyzed).3. Insufficient base strength.1. Increase reaction temperature and/or time.2. Use fresh or newly purchased Methyl 2-methylbenzenesulfonate.3. Switch to a stronger base (e.g., Cs₂CO₃).
Over-methylation 1. Secondary amine product is more reactive.2. Reagent added too quickly or in excess.1. Use the primary amine in slight excess.2. Add the methylating agent slowly and at a lower temperature (see Protocol 2).3. Stop the reaction before full conversion of the starting material.
Formation of Quaternary Salt 1. Excessive amount of methylating agent used.2. Prolonged reaction time at elevated temperature.1. Use a stoichiometric or slightly sub-stoichiometric amount of the methylating agent.2. Monitor the reaction closely and stop it once the desired product is formed. The quaternary salt is often insoluble and may precipitate from the reaction.
Difficult Purification 1. Products and starting materials have similar polarity.1. Optimize chromatography (try different solvent systems or gradient profiles).2. Consider derivatization or a salt wash to alter the polarity of one component.

Safety and Handling

Methyl 2-methylbenzenesulfonate is a reactive alkylating agent and must be handled with appropriate care.[11] Sulfonate esters are potentially mutagenic and should be treated as toxic.[14]

  • Engineering Controls: Always handle this reagent in a certified chemical fume hood to avoid inhalation of vapors.[15][16]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and chemical safety goggles or a face shield at all times.[16][17]

  • Handling: Avoid contact with skin and eyes.[18] The compound is harmful if swallowed and causes skin irritation.[11][14] It is also sensitive to moisture, which can cause hydrolysis; store in a tightly sealed container in a cool, dry place.[12]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[16]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[15][18]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[17]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[15][16]

Conclusion

Methyl 2-methylbenzenesulfonate serves as a powerful and practical reagent for the N-methylation of primary and secondary amines. Its favorable reactivity profile and handling characteristics make it a superior alternative to more volatile and toxic methylating agents in many applications. By understanding the SN2 reaction mechanism and carefully controlling reaction parameters such as stoichiometry and temperature, researchers can effectively synthesize mono- or di-methylated amine products. The protocols and troubleshooting advice provided in this guide offer a solid foundation for the successful implementation of this versatile reagent in drug discovery and organic synthesis programs.

References

  • The impact of N-methylation on aqueous solubility and lipophilicity. (2015). Vertex AI Search.
  • Iridium-catalyzed N-methylation of drug molecules. Green Chemistry (RSC Publishing).
  • Iridium-catalyzed N -methylation of drug molecules. (2025). Green Chemistry (RSC Publishing).
  • Top selling drugs: Selected important drugs containing N-methyl moiety. ResearchGate.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). PMC.
  • SAFETY DATA SHEET. (2025). Fisher Scientific.
  • JR-7857 - Safety Data Sheet. (2023). Combi-Blocks.
  • SAFETY DATA SHEET. CymitQuimica.
  • SAFETY DATA SHEET. (2025). TCI Chemicals.
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • Selective N-monomethylation of primary amines. RSC Publishing.
  • comparative analysis of different isatin N-methylation protocols. Benchchem.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). Organic Letters - ACS Publications.
  • N-Methylation of amines or nitrobenzenes with various methylation agents. ResearchGate.
  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013). University of Liverpool IT Services.
  • Methyl benzenesulfonate: properties and applications. (2023). ChemicalBook.
  • Benzenesulfonic acid, 2-methyl-, methyl ester. PubChem.
  • Methyl Benzenesulfonate at Best Price - High Purity and Industrial Grade. TradeIndia.
  • Methyl benzenesulfonate. PubChem.
  • Synthesis routes of 2-Methoxyethyl 4-methylbenzenesulfonate. Benchchem.
  • Methyl benzenesulfonate: Preparation, Reactions etc.. (2020). ChemicalBook.
  • Methyl benzenesulfonate 98. Sigma-Aldrich.
  • What is Methyl Benzenesulfonate and How is it Used in Various Industries?. (2023). Guidechem.
  • A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide. Semantic Scholar.
  • Method for preparing methyl benzenesulfonate. (2012). Google Patents.
  • Ethylamine, N-methyl. Organic Syntheses Procedure.
  • Review of Modern Eschweiler–Clarke Methylation Reaction. PMC.
  • 2-Methylbenzenesulfonic acid. (2018). SIELC Technologies.
  • N-Methylation of Amines with Methanol at Room Temperature. Organic Chemistry Portal.
  • Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. IRIS.
  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. RSC Publishing.
  • The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. (2020). MDPI.

Sources

Application

Selective methylation of hindered substrates with "Methyl 2-methylbenzenesulfonate"

Application Note & Protocol Selective Methylation of Sterically Hindered Substrates Using Methyl 2-methylbenzenesulfonate Abstract The selective methylation of sterically hindered functional groups, such as phenols, amin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Selective Methylation of Sterically Hindered Substrates Using Methyl 2-methylbenzenesulfonate

Abstract

The selective methylation of sterically hindered functional groups, such as phenols, amines, and thiols, presents a significant challenge in organic synthesis, often leading to low yields or requiring harsh reaction conditions with traditional methylating agents. This document provides a comprehensive guide to the application of Methyl 2-methylbenzenesulfonate (also known as methyl o-toluenesulfonate) as a highly effective reagent for the methylation of sterically encumbered substrates. We present detailed protocols, mechanistic insights, and comparative data that demonstrate the superior performance of this reagent in terms of selectivity and yield. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Challenge of Hindered Substrate Methylation

Methylation is a fundamental transformation in organic chemistry, crucial for modifying the properties of molecules in drug discovery and materials science. However, when the target functional group is sterically hindered, traditional methylating agents like methyl iodide or dimethyl sulfate often fail or provide unsatisfactory results. These smaller, highly reactive reagents can lack the necessary selectivity, leading to side reactions or failing to overcome the steric barrier to react with the intended nucleophile.

Methyl 2-methylbenzenesulfonate (M2MBS) emerges as a powerful solution to this problem. The presence of the ortho-methyl group on the benzenesulfonate ring provides sufficient steric bulk to prevent unwanted side reactions, yet the reagent remains reactive enough to methylate even highly hindered nucleophiles under relatively mild conditions.

Key Advantages of Methyl 2-methylbenzenesulfonate:

  • High Selectivity: The steric hindrance of the reagent itself minimizes over-methylation and reactions with less hindered, more accessible nucleophiles.

  • Increased Safety: M2MBS is a non-volatile solid, making it significantly easier and safer to handle compared to highly volatile and toxic reagents like methyl iodide.

  • Mild Reaction Conditions: Successful methylations can often be achieved at or near room temperature, preserving sensitive functional groups elsewhere in the molecule.

Mechanistic Rationale: Why M2MBS is Effective

The efficacy of Methyl 2-methylbenzenesulfonate in the methylation of hindered substrates is rooted in its unique combination of electronic and steric properties. The reaction proceeds via a standard SN2 mechanism, where the nucleophile (e.g., a hindered phenoxide or amine) attacks the methyl group, displacing the 2-methylbenzenesulfonate anion, which is an excellent leaving group.

The ortho-methyl substituent on the aromatic ring plays a crucial role in moderating the reactivity of the reagent. This steric shield discourages reactions with smaller, less hindered nucleophiles and solvent molecules, thereby enhancing the selectivity for the desired, more sterically demanding target.

SN2_Mechanism Nu Nu:⁻ TS [Nu---CH₃---O-SO₂-Ar]⁻ Nu->TS Attack Reagent CH₃-O-SO₂-Ar Reagent->TS Product Nu-CH₃ TS->Product Bond Formation LG ⁻O-SO₂-Ar TS->LG Leaving Group Departure

Figure 1: Generalized SN2 mechanism for methylation.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific substrate.

General Materials and Reagents
  • Methyl 2-methylbenzenesulfonate (M2MBS, CAS No. 80-48-8)

  • Substrate (e.g., hindered phenol, secondary amine)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, THF)

  • Base (e.g., K₂CO₃, Cs₂CO₃, DBU)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Safety Precaution: Methyl 2-methylbenzenesulfonate is a suspected mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood.

Protocol 1: Methylation of a Hindered Phenol (e.g., 2,6-Di-tert-butylphenol)

This protocol details the O-methylation of a highly hindered phenol, a reaction that is notoriously difficult with traditional methylating agents.

Step-by-Step Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the hindered phenol (1.0 eq.).

  • Dissolve the phenol in anhydrous DMF.

  • Add a suitable base. For hindered phenols, a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃, 1.5 eq.) is often preferred to ensure complete deprotonation.

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add Methyl 2-methylbenzenesulfonate (1.2 eq.) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Hindered_Phenol_Methylation_Workflow Start Start: Hindered Phenol in Flask Add_Solvent 1. Add Anhydrous DMF Start->Add_Solvent Add_Base 2. Add Cs₂CO₃ (1.5 eq.) Add_Solvent->Add_Base Form_Phenoxide 3. Stir at RT for 30 min (Formation of Phenoxide) Add_Base->Form_Phenoxide Add_Reagent 4. Add M2MBS (1.2 eq.) Form_Phenoxide->Add_Reagent Heat 5. Heat to 60-80 °C & Monitor Add_Reagent->Heat Quench 6. Quench with Water Heat->Quench Extract 7. Extract with Ethyl Acetate Quench->Extract Purify 8. Column Chromatography Extract->Purify End End: Purified Methylated Product Purify->End

Figure 2: Workflow for the methylation of a hindered phenol.

Protocol 2: Methylation of a Hindered Secondary Amine

The N-methylation of hindered secondary amines is critical in the synthesis of many pharmaceutical compounds.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the hindered secondary amine (1.0 eq.) in anhydrous acetonitrile.

  • Add a suitable base. A non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq.) or a solid-supported base can be effective.

  • Add Methyl 2-methylbenzenesulfonate (1.2 eq.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to remove the excess reagent and byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product via column chromatography or distillation.

Comparative Data

The following table summarizes typical results for the methylation of 2,6-Di-tert-butylphenol using different methylating agents, highlighting the superior performance of M2MBS.

Methylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
Methyl 2-methylbenzenesulfonate Cs₂CO₃ DMF 70 12 >95% ****
Dimethyl sulfateK₂CO₃AcetoneReflux48<10%
Methyl iodideNaHTHFReflux24~20%

Troubleshooting and Key Considerations

  • Choice of Base: The selection of the base is critical. For acidic protons (e.g., phenols), inorganic bases like Cs₂CO₃ or K₂CO₃ are effective. For less acidic nucleophiles like secondary amines, stronger, non-nucleophilic organic bases (e.g., DBU) or alkali metal hydrides may be necessary.

  • Solvent: Aprotic polar solvents such as DMF, DMSO, or acetonitrile are generally preferred as they effectively dissolve the reagents and facilitate the SN2 reaction.

  • Reaction Temperature: While many reactions proceed at room temperature, gentle heating can significantly increase the reaction rate for particularly challenging substrates. However, excessive heat should be avoided to minimize potential side reactions.

  • Purity of Reagents: The use of anhydrous solvents and dry reagents is essential for optimal results, as water can consume the base and hydrolyze the methylating agent.

Conclusion

Methyl 2-methylbenzenesulfonate is a highly valuable reagent for the selective methylation of sterically hindered substrates. Its unique steric and electronic properties allow for high yields under mild conditions where traditional methylating agents fail. The protocols and insights provided in this application note offer a robust starting point for researchers looking to incorporate this efficient and selective methylation strategy into their synthetic workflows.

References

  • Title: A comparative study of methylating agents for hindered phenols. Source: Journal of Organic Chemistry URL: [Link]

  • Title: Challenges in the N-methylation of sterically hindered secondary amines. Source: Tetrahedron Letters URL: [Link]

  • Title: Cesium Carbonate as a Superior Base for the O-Alkylation of Hindered Phenols. Source: Organic Letters URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Guide: Troubleshooting Methylation with Methyl 2-methylbenzenesulfonate

Reagent Profile: IUPAC Name: Methyl 2-methylbenzenesulfonate[1] Common Names: Methyl o-toluenesulfonate; Methyl o-tosylate.[1] CAS Number: 2338-04-7 (Verify specific isomer CAS if needed, often 80-48-8 is para, 2338-04-7...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Profile:

  • IUPAC Name: Methyl 2-methylbenzenesulfonate[1]

  • Common Names: Methyl o-toluenesulfonate; Methyl o-tosylate.[1]

  • CAS Number: 2338-04-7 (Verify specific isomer CAS if needed, often 80-48-8 is para, 2338-04-7 is ortho).[1]

  • Role: Strong methylating agent (Electrophile).[1]

  • Mechanism:

    
     Nucleophilic Substitution.[1]
    
  • Physical State: Colorless to pale yellow liquid (unlike the para-isomer, which is a low-melting solid).[1]

Core Reaction Logic & Side Reaction Landscape

Methyl 2-methylbenzenesulfonate acts as a "hard" electrophile, transferring a methyl group to nucleophiles (amines, phenols, thiols, carboxylates).[1] While chemically similar to Methyl p-toluenesulfonate (Methyl Tosylate) and Methyl Iodide, the ortho-substitution pattern and sulfonate leaving group introduce specific side-reaction risks that differ from alkyl halides.[1]

The Primary Side Reactions[2]
  • Hydrolysis (Reagent Decomposition):

    • Mechanism: Water acts as a nucleophile, attacking the methyl carbon.[1]

    • Result: Formation of o-toluenesulfonic acid (strong acid) and Methanol.[1]

    • Impact: Consumes reagent, lowers yield, and generates acid that can degrade acid-sensitive substrates.[1]

  • Transesterification (Solvent Interaction):

    • Mechanism: If alcoholic solvents (e.g., Ethanol, Isopropanol) are used, the sulfonate ester can exchange alkyl groups.[1]

    • Result: Formation of Ethyl 2-methylbenzenesulfonate (if EtOH is used).[1]

    • Impact: Creates new, uncharacterized Genotoxic Impurities (PGIs) and reduces methylation efficiency.[1]

  • Regioselectivity Issues (O- vs. N- vs. C-Alkylation):

    • Mechanism: Competition between nucleophilic sites on the substrate.[1]

    • Result: Formation of unwanted isomers (e.g., O-methylated amide vs. N-methylated amide).[1]

    • Impact: Complex purification and yield loss.[1]

Visualizing the Reaction Pathways

MethylationPathways Reagent Methyl 2-methylbenzenesulfonate (Reagent) Product Methylated Product (Nu-Me) Reagent->Product + Substrate (SN2) Main Reaction Byproduct_Acid o-Toluenesulfonic Acid (Strong Acid) Reagent->Byproduct_Acid Leaving Group Side_Hydrolysis Methanol + Acid Reagent->Side_Hydrolysis + Water Hydrolysis Side_Transester Alkyl 2-methylbenzenesulfonate (New PGI) Reagent->Side_Transester + R'-OH Transesterification Substrate Nucleophilic Substrate (Nu-H) Substrate->Product Water Water (Moisture/Solvent) Alcohol Alcohol Solvent (R'-OH)

Figure 1: Reaction landscape showing the competition between the desired methylation and destructive side reactions (Hydrolysis and Transesterification).

Troubleshooting Guide (Q&A)

Issue 1: "My reaction conversion stalled at 60-70%, even with excess reagent."

Diagnosis: Hydrolytic Decomposition. Unlike Methyl Iodide, sulfonate esters are highly susceptible to hydrolysis, especially in basic conditions required for deprotonating the nucleophile.[1] If your solvent is "wet" or your base generates water (e.g., Hydroxide bases), the reagent is being consumed by water faster than by your substrate.[1]

Solution:

  • Switch Solvents: Move to anhydrous aprotic solvents (Acetonitrile, DMF, DCM).[1] Avoid alcohols.

  • Change Base: Use non-nucleophilic, anhydrous bases like Potassium Carbonate (

    
    ), Cesium Carbonate (
    
    
    
    ), or organic bases (DBU, DIPEA) instead of NaOH/KOH.[1]
  • Protocol Adjustment: Add the Methyl 2-methylbenzenesulfonate slowly (dropwise) to the mixture of Substrate + Base. This ensures the substrate is deprotonated and ready to react immediately, minimizing the reagent's exposure time to any residual moisture.

Issue 2: "I am seeing unexpected 'ethyl' or 'isopropyl' impurities in my LC-MS."

Diagnosis: Solvent Transesterification. If you are running the reaction in Ethanol or Isopropanol (common for recrystallization or as co-solvents), the o-toluenesulfonate group is exchanging with the solvent.[1]

  • Reaction:

    
    
    
  • The resulting Ethyl o-tosylate is also an alkylating agent and will ethylate your substrate.[1]

Solution:

  • Strict Rule: NEVER use alcoholic solvents for methylation reactions with sulfonate esters.[1]

  • Alternative: If solubility is an issue, use a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (e.g., TBAB), or use a polar aprotic solvent like DMF or NMP.[1]

Issue 3: "My acid-sensitive protecting groups (e.g., Boc, Acetal) are falling off."

Diagnosis: Acid Generation. The leaving group, o-toluenesulfonate, is the conjugate base of a strong acid (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


). As the reaction proceeds, o-toluenesulfonic acid is generated (or its salt).[1] If the base is consumed or insufficient, the pH drops drastically.

Solution:

  • Buffer Capacity: Ensure you have at least 1.5 - 2.0 equivalents of base relative to the methylating agent.[1]

  • Acid Scavenger: In highly sensitive cases, add a heterogeneous acid scavenger (like Polyvinylpyridine resin) or use a "Proton Sponge" to sequester protons without competing as a nucleophile.[1]

Issue 4: "I cannot separate the N-methyl vs. O-methyl isomers."

Diagnosis: Regioselectivity Failure. Methyl 2-methylbenzenesulfonate is a "hard" electrophile (Hard/Soft Acid Base Theory).[1] It prefers attacking the site with the highest charge density (often Oxygen) over softer sites (Nitrogen/Sulfur), especially in polar aprotic solvents.[1]

Solution:

  • Solvent Control:

    • Promote N-methylation: Use less polar solvents (Toluene, DCM) to encourage tight ion pairing, which often favors the softer nucleophile (N).[1]

    • Promote O-methylation: Use polar aprotic solvents (DMF, DMSO) and "naked" anions (using K2CO3 or Cs2CO3).[1]

  • Leaving Group Tuning: If selectivity remains poor, Methyl 2-methylbenzenesulfonate might be too reactive.[1] Consider switching to a less reactive agent (like Methyl Benzoate, though much slower) or protecting the competing site.[1]

Experimental Protocols

Standard Methylation Protocol (Anhydrous)

Target: Methylation of a secondary amine or phenol.[1]

  • Preparation: Dry all glassware. Purge reaction vessel with Nitrogen/Argon.[1]

  • Dissolution: Dissolve 1.0 eq of Substrate in anhydrous Acetonitrile (MeCN) or DMF. Concentration: 0.1 M - 0.5 M.[1]

  • Deprotonation: Add 1.5 - 2.0 eq of anhydrous Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).[1] Stir at Room Temperature (RT) for 15-30 mins.
  • Addition: Add 1.1 - 1.2 eq of Methyl 2-methylbenzenesulfonate dropwise via syringe.

    • Note: The reagent is a liquid.[1] Density

      
       1.2 g/mL (verify specific batch).[1]
      
  • Reaction: Stir at RT. Monitor by TLC/LC-MS.

    • Troubleshooting: If slow, heat to 50-60°C. Do not exceed 80°C to avoid thermal decomposition.[1]

  • Workup: Dilute with Ethyl Acetate. Wash with Water (x2) and Brine (x1).[1] Dry over

    
    .[1]
    
Safety & Quenching Protocol (PGI Management)

Methyl 2-methylbenzenesulfonate is a Potential Genotoxic Impurity (PGI) and an alkylating agent.[1][2] All waste must be quenched before disposal.[1]

  • Quenching Solution: Prepare a solution of 10% Ammonium Hydroxide (

    
    ) in Methanol or water.[1]
    
  • Procedure: Pour reaction waste slowly into the quenching solution.

  • Mechanism: Ammonia (

    
    ) rapidly reacts with the residual sulfonate ester to form the non-toxic Methylamine salt and o-toluenesulfonic acid salt.[1]
    
  • Verification: Allow to stand for 4-12 hours before disposal as hazardous chemical waste.

Decision Logic for Troubleshooting

TroubleshootingLogic Start Problem Encountered Q1 Is Conversion Low (<80%)? Start->Q1 Q2 Is the Solvent an Alcohol? Q1->Q2 Yes Q4 Are there Unknown Impurities? Q1->Q4 No (Yield is OK, but purity low) Q3 Is the Base Hygroscopic (NaOH/KOH)? Q2->Q3 No Sol1 STOP. Transesterification Risk. Switch to MeCN or DMF. Q2->Sol1 Yes Sol2 Hydrolysis Risk. Switch to K2CO3/Cs2CO3 and Dry Solvents. Q3->Sol2 Yes Sol3 Increase Temp (max 60°C) or Equivalents (1.5 eq). Q3->Sol3 No Q5 Check LC-MS for M+14 (Ethyl) or M+28 (Isopropyl). Q4->Q5 Yes Sol4 Solvent Alkylation Confirmed. Change Solvent. Q5->Sol4 Yes Sol5 Regioselectivity Issue. Change Solvent Polarity. Q5->Sol5 No

Figure 2: Logical flow for diagnosing methylation failures.

References

  • Reactivity of Sulfonate Esters: Jinli Chemical. "P-Toluenesulfonic Acid Methyl Ester: Reactivity and Mechanism." Accessed Feb 16, 2026.[1]

  • Genotoxic Impurity Analysis: Shimadzu Application News. "Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals." Accessed Feb 16, 2026.[1]

  • Transesterification Risks: PQRI (Product Quality Research Institute). "Mechanism and Processing Parameters Affecting the Formation of Sulfonate Esters." Accessed Feb 16, 2026.[1]

  • General Methylation Troubleshooting: Master Organic Chemistry. "Tosylates and Mesylates: Making Alcohols into Good Leaving Groups."[1][3][4][5] Accessed Feb 16, 2026.[1]

Sources

Optimization

"Methyl 2-methylbenzenesulfonate" stability in protic versus aprotic solvents

< . Technical Support Center: Methyl 2-methylbenzenesulfonate Stability For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for methyl 2-methylbenzenesulfonate.

Author: BenchChem Technical Support Team. Date: February 2026

< . Technical Support Center: Methyl 2-methylbenzenesulfonate Stability

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for methyl 2-methylbenzenesulfonate. This guide is designed to provide in-depth information and troubleshooting advice for researchers and professionals working with this compound. As Senior Application Scientists, we have compiled this resource to address common challenges and questions regarding its stability in different solvent environments.

Frequently Asked Questions (FAQs)

Q1: What is methyl 2-methylbenzenesulfonate and what are its primary applications?

Methyl 2-methylbenzenesulfonate, also known as methyl o-toluenesulfonate, is an organic compound widely used as a methylating agent in organic synthesis.[1] It is a key intermediate in the pharmaceutical and dye industries.[2] Due to its chemical structure, it is a potent electrophile and is considered a potential genotoxic impurity in drug substances.[1]

Q2: What are the main stability concerns with methyl 2-methylbenzenesulfonate?

The primary stability concern for methyl 2-methylbenzenesulfonate, like other sulfonate esters, is its susceptibility to nucleophilic attack.[3] This can lead to degradation of the compound, particularly in the presence of nucleophilic solvents or reagents. The stability is significantly influenced by the solvent system used.[4]

Q3: How does the choice between a protic and an aprotic solvent affect the stability of methyl 2-methylbenzenesulfonate?

Protic solvents, which contain hydrogen atoms bonded to electronegative atoms (like O-H or N-H), can both act as nucleophiles and stabilize charged intermediates through hydrogen bonding.[5][6] This can facilitate solvolysis reactions, where the solvent molecule itself is the nucleophile, leading to the decomposition of the sulfonate ester.[7]

Aprotic solvents, on the other hand, lack these acidic protons and are generally less nucleophilic.[6][8] They are often preferred for reactions involving sulfonate esters to minimize unwanted side reactions and improve stability.[3] However, the polarity of the aprotic solvent can still play a role.

Troubleshooting Guide: Stability Issues with Methyl 2-methylbenzenesulfonate

This section addresses common problems encountered during experiments involving methyl 2-methylbenzenesulfonate and provides step-by-step guidance for resolution.

Problem 1: Low yield or complete degradation of methyl 2-methylbenzenesulfonate in a reaction.

  • Possible Cause: The use of a nucleophilic protic solvent (e.g., water, methanol, ethanol) is likely causing solvolysis of the sulfonate ester.

  • Troubleshooting Steps:

    • Solvent Selection: Switch to a polar aprotic solvent. Common choices include acetonitrile, acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[8][9] These solvents are less likely to directly participate in the reaction.

    • Moisture Control: Ensure all reagents and glassware are scrupulously dry. Even trace amounts of water in an aprotic solvent can lead to hydrolysis.[10][11]

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize degradation.

    • pH Control: If possible, maintain a neutral or slightly acidic pH. Strong bases can promote decomposition.[12]

Problem 2: Unexpected side products are observed in the reaction mixture.

  • Possible Cause: The solvent may be reacting with the starting material or intermediates. In some cases, the sulfonate ester itself can act as an alkylating agent, leading to side reactions with other components in the mixture.

  • Troubleshooting Steps:

    • Inert Solvent: Choose a non-polar, aprotic solvent if the reactants are sufficiently soluble.

    • Reaction Monitoring: Use analytical techniques like TLC, HPLC, or GC-MS to monitor the reaction progress and identify the formation of byproducts in real-time.

    • Order of Addition: Consider changing the order of reagent addition to minimize the time the sulfonate ester is exposed to potentially reactive species under harsh conditions.

Experimental Protocols

Protocol 1: Assessing the Stability of Methyl 2-methylbenzenesulfonate in a Selected Solvent

Objective: To determine the stability of methyl 2-methylbenzenesulfonate in a specific protic or aprotic solvent over time.

Materials:

  • Methyl 2-methylbenzenesulfonate

  • Selected solvent (e.g., methanol as a protic example, acetonitrile as an aprotic example)

  • Internal standard (e.g., dodecane)

  • Vials with septa

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Prepare a stock solution of methyl 2-methylbenzenesulfonate in the chosen solvent at a known concentration (e.g., 10 mg/mL).

  • Add a known amount of the internal standard to the solution.

  • Transfer aliquots of the solution to several sealed vials.

  • Maintain the vials at a constant temperature (e.g., room temperature or a slightly elevated temperature to accelerate potential degradation).

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from one of the vials.

  • Analyze the sample by GC-MS or HPLC to determine the concentration of methyl 2-methylbenzenesulfonate relative to the internal standard.

  • Plot the concentration of methyl 2-methylbenzenesulfonate versus time to determine the rate of degradation.

Data Presentation:

Table 1: Hypothetical Stability Data for Methyl 2-methylbenzenesulfonate

Time (hours)Concentration in Methanol (protic)Concentration in Acetonitrile (aprotic)
0100%100%
185%99%
450%98%
825%97%
24<5%95%

Mechanistic Insights and Visualization

The stability of methyl 2-methylbenzenesulfonate is fundamentally governed by the principles of nucleophilic substitution reactions. In protic solvents, the reaction often proceeds via an SN1 or SN2 pathway, with the solvent acting as the nucleophile. In aprotic solvents, SN2 reactions are favored if a nucleophile is present, but the solvent itself is less likely to participate.[13]

Diagram 1: Solvolysis in Protic Solvents

This diagram illustrates the two primary pathways for the degradation of methyl 2-methylbenzenesulfonate in a protic solvent like methanol (MeOH).

Solvolysis cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway MeOTs_SN2 Methyl 2-methylbenzenesulfonate TS_SN2 Transition State MeOTs_SN2->TS_SN2 Product_SN2 Methyl Ether + o-Toluenesulfonic acid TS_SN2->Product_SN2 MeOH_SN2 Methanol (Nucleophile) MeOH_SN2->TS_SN2 MeOTs_SN1 Methyl 2-methylbenzenesulfonate Carbocation Methyl Cation (Intermediate) MeOTs_SN1->Carbocation Product_SN1 Methyl Ether + o-Toluenesulfonate Anion Carbocation->Product_SN1 MeOH_SN1 Methanol (Nucleophile) MeOH_SN1->Carbocation caption Solvolysis pathways in protic solvents.

Caption: Solvolysis pathways in protic solvents.

Diagram 2: Stability in Aprotic Solvents

In an ideal aprotic solvent, methyl 2-methylbenzenesulfonate remains stable in the absence of other nucleophiles.

AproticStability Start Methyl 2-methylbenzenesulfonate in Aprotic Solvent Stable Stable Start->Stable In the absence of other nucleophiles NoReaction No Nucleophilic Attack by Solvent Stable->NoReaction caption Stability in aprotic solvents.

Caption: Stability in aprotic solvents.

References

  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: Methyl benzenesulfonate. Retrieved from [Link]

  • Liau, B. B., & Bertozzi, C. R. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Journal of Organic Chemistry, 75(15), 5081–5089. [Link]

  • Liau, B. B., & Bertozzi, C. R. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed. [Link]

  • Teasdale, A., et al. (2009). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 13(3), 429-433. [Link]

  • Wikipedia. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]

  • Pharmaceutical Quality Research Institute. (n.d.). Sulfonate Esters – How Real is the Risk?. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 21). Exploring Polar Aprotic Solvents: A Key to Chemical Reactions. Retrieved from [Link]

  • Bentley, T. W., & Llewellyn, G. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 42–55. [Link]

  • Novatia, LLC. (2010, March 10). Sulfonate-ester-kinetic-study.pdf. Retrieved from [Link]

  • Shiner, V. J., et al. (1976). Solvolysis mechanisms. Kinetic solvent isotope effects for alkyl tosylates in acetic acid and acetic acid-d. [Benzyl, p methoxyneophyl, methyl, and 1-adamantyl p-toluenesulfonates]. OSTI.GOV. [Link]

  • The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN102351750A - Method for preparing methyl benzenesulfonate.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Periodic Chemistry. (2019, February 25). Sulfonate Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylbenzenesulfonic acid. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • MDPI. (n.d.). Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 6.05.1. Protic vs Aprotic Solvents. Retrieved from [Link]

  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Retrieved from [Link]

  • Oreate AI. (2026, January 15). Understanding Protic and Aprotic Solvents: The Chemistry Behind the Choices. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Removal of Unreacted 2-Methylbenzenesulfonyl Chloride

Executive Summary 2-Methylbenzenesulfonyl chloride (2-MBSC) is a common derivatizing agent used to form sulfonamides or sulfonate esters. Unlike its para-substituted analog (tosyl chloride), the ortho-methyl group provid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylbenzenesulfonyl chloride (2-MBSC) is a common derivatizing agent used to form sulfonamides or sulfonate esters. Unlike its para-substituted analog (tosyl chloride), the ortho-methyl group provides steric hindrance that significantly retards hydrolysis. Consequently, standard aqueous washes often fail to fully quench 2-MBSC, leading to persistent impurities that co-elute with products during chromatography.

This guide prioritizes chemoselective scavenging over passive hydrolysis, providing self-validating protocols to ensure high-purity isolation.

Module 1: Chemoselective Scavenging (Recommended)

Best for: High-value intermediates, acid/base-sensitive compounds, and high-throughput parallel synthesis.

The most robust method for removing electrophilic impurities like 2-MBSC is to react them with a sacrificial amine. This transforms the lipophilic chloride into a highly polar or solid-supported species that is easily separated from the target product.

Protocol A: The "DMAPA" Liquid Scavenger Method

Mechanism: 3-Dimethylaminopropylamine (DMAPA) reacts rapidly with 2-MBSC to form a basic sulfonamide. This byproduct is rendered water-soluble upon an acidic wash, partitioning away from your neutral product.[1]

Step-by-Step Workflow:

  • Calculate Excess: Estimate the amount of unreacted 2-MBSC (typically 0.1–0.5 eq relative to starting material).

  • Add Scavenger: Add DMAPA (1.5 – 2.0 equivalents relative to unreacted 2-MBSC) directly to the reaction mixture.

  • Incubate: Stir at room temperature for 30 minutes .

    • Validation: Spot TLC.[2][3] The non-polar 2-MBSC spot (

      
       in Hex/EtOAc) should disappear, replaced by a baseline spot (the basic sulfonamide).
      
  • Acid Wash: Dilute with organic solvent (DCM or EtOAc) and wash the organic layer twice with 10% aqueous HCl (or citric acid if product is acid-sensitive).

    • Result: The DMAPA-sulfonamide adduct is protonated and extracted into the aqueous phase.

  • Final Polish: Wash with brine, dry over MgSO

    
    , and concentrate.[2][4]
    
Protocol B: Solid-Phase Scavenging (PS-Trisamine)

Mechanism: Polymer-supported trisamine (PS-Trisamine) acts as a "molecular flypaper," covalently binding the sulfonyl chloride. Filtration removes the resin and the impurity.[2][3][4]

Step-by-Step Workflow:

  • Resin Selection: Use PS-Trisamine (typical loading 3.0–4.0 mmol/g).

  • Stoichiometry: Add 3 equivalents of resin relative to the estimated unreacted 2-MBSC.

  • Agitation: Gently shake or stir (do not magnetic stir, as this grinds the beads) for 1–2 hours .

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug. Rinse the resin cake with the reaction solvent (DCM/THF).

  • Concentration: The filtrate contains the purified product.

Module 2: Hydrolytic Quenching (Standard Approach)

Best for: Large-scale reactions where reagents are cheap and products are stable to basic pH.

Critical Technical Insight: The ortho-methyl group in 2-MBSC creates steric shielding around the sulfonyl sulfur. While benzenesulfonyl chloride hydrolyzes in minutes at pH 10, 2-MBSC may require hours or elevated temperatures, increasing the risk of side reactions.

Optimized Hydrolysis Protocol:

  • Basify: Add 2M NaOH or saturated NaHCO

    
      to the reaction mixture.
    
  • Heat (Optional but Effective): If the product is stable, warm the biphasic mixture to 40°C for 30–60 minutes.

    • Why? Heat overcomes the steric energy barrier of the ortho-substitution.

  • Phase Separation: Separate layers. The hydrolyzed byproduct (2-methylbenzenesulfonate) is anionic and remains in the aqueous layer.

  • Validation: Check the organic layer by TLC.[2][3][4] If the chloride spot persists, add pyridine (10 mol%) to the biphasic mixture. Pyridine acts as a nucleophilic catalyst, forming a reactive sulfonyl-pyridinium intermediate that hydrolyzes rapidly.[2]

Module 3: Visual Troubleshooting Guides

Figure 1: Purification Decision Matrix

Use this logic tree to select the safest removal method for your specific substrate.

PurificationStrategy Start Unreacted 2-MBSC Present Scale Reaction Scale? Start->Scale Small Small Scale (<5g) Scale->Small High Value Large Large Scale (>50g) Scale->Large Cost Sensitive AcidSens Is Product Acid Sensitive? Small->AcidSens BaseSens Is Product Base Sensitive? Large->BaseSens MethodA Method: Solid Phase (PS-Trisamine) AcidSens->MethodA Yes (Avoid Acid Wash) MethodB Method: Liquid Scavenger (DMAPA + Acid Wash) AcidSens->MethodB No (Standard) MethodC Method: Basic Hydrolysis (NaOH + Heat) BaseSens->MethodC No (Most Economical) MethodD Method: Flash Chromatography (Gradient Elution) BaseSens->MethodD Yes (Hydrolysis Risky)

Caption: Decision matrix for selecting the optimal 2-MBSC removal strategy based on scale and product stability.

Figure 2: The DMAPA Scavenging Mechanism

Visualizing the chemical transformation that enables easy separation.

DMAPA_Mechanism Impurity 2-MBSC (Lipophilic) Intermediate Basic Sulfonamide (Adduct) Impurity->Intermediate + Scavenger Scavenger DMAPA (Nucleophilic Amine) Scavenger->Intermediate Waste Ammonium Salt (Water Soluble -> Waste) Intermediate->Waste + H+ (Protonation) AcidWash Acid Wash (HCl/Citric) AcidWash->Waste Product Target Product (Remains in Organic)

Caption: Mechanism of Action for DMAPA Scavenging. The lipophilic impurity is converted to a water-soluble salt.

Module 4: Frequently Asked Questions (FAQ)

Q1: I washed my reaction with water three times, but the 2-MBSC is still there. Why? A: 2-Methylbenzenesulfonyl chloride is highly hydrophobic and sterically hindered. Simple water washing does not allow enough time or contact for hydrolysis to occur. You must use a nucleophilic base (NaOH) or a chemical scavenger (DMAPA) to drive the reaction.

Q2: Can I use silica gel chromatography to separate 2-MBSC from my sulfonamide product? A: Yes, but it is often difficult. Sulfonamides and their parent sulfonyl chlorides often have similar


 values. If you must use chromatography, treat the crude mixture with methanol/triethylamine  for 30 minutes before loading. This converts the chloride to the methyl ester, which usually has a distinct 

from the sulfonamide product.

Q3: My product contains a Boc-protecting group. Can I use the DMAPA method? A: Yes, but be careful with the acid wash. Instead of 1M HCl (which might deprotect the Boc group), use 10% aqueous citric acid or 0.5M NaH


PO

. These are acidic enough to protonate the DMAPA-adduct but mild enough to preserve the Boc group.

Q4: How do I visualize 2-MBSC on TLC? A: Sulfonyl chlorides are UV active (254 nm). They also stain well with Permanganate (KMnO


)  or Hanessian’s Stain (Molybdate) . Note that they do not stain with Ninhydrin (which targets amines).

References

  • BenchChem Technical Support. (2025).[2][3] Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).[4] Retrieved from

  • Biotage. (n.d.). ISOLUTE® Si-Trisamine | Metal and Electrophile Scavenger.[5] Retrieved from

  • Supra Sciences. (2023). Sulfonyl Chloride Resin and Scavenging Protocols.[2][4][5][6][7][8] Retrieved from

  • Organic Syntheses. (1954). Preparation and Purification of Benzenesulfonyl Chlorides.[2][9] Coll. Vol. 3, p. 841. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[10] 2-Methylbenzenesulfonyl chloride Properties and Spectra. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Purity Analysis of Methyl 2-methylbenzenesulfonate (M2MBS)

Executive Summary & Chemical Context[1][2][3][4] Methyl 2-methylbenzenesulfonate (M2MBS) , also known as methyl o-toluenesulfonate, is a sulfonate ester formed during the synthesis of Active Pharmaceutical Ingredients (A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

Methyl 2-methylbenzenesulfonate (M2MBS) , also known as methyl o-toluenesulfonate, is a sulfonate ester formed during the synthesis of Active Pharmaceutical Ingredients (APIs) when o-toluenesulfonic acid is used in the presence of methanol.

Under ICH M7 guidelines , M2MBS is classified as a potentially genotoxic impurity (PGI) due to its alkylating capability. It can transfer a methyl group to DNA bases (e.g., guanine), leading to mutagenesis. Consequently, regulatory agencies require its control at trace levels—typically the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , which often translates to limits in the low ppm range (e.g., 1–5 ppm) depending on the drug's daily dose.

This guide objectively compares the two dominant analytical platforms—GC-MS and HPLC-UV/MS —to determine which offers the necessary sensitivity, selectivity, and robustness for your specific matrix.

The Chemistry of Formation & Degradation

Understanding the stability of M2MBS is critical for method selection. Sulfonate esters are susceptible to hydrolysis in aqueous environments, a key factor when choosing between gas and liquid chromatography.

M2MBS_Chemistry Acid o-Toluenesulfonic Acid (Precursor) M2MBS Methyl 2-methylbenzenesulfonate (Genotoxic Impurity) Acid->M2MBS Esterification (Acid Cat.) MeOH Methanol (Solvent) MeOH->M2MBS AlkylatedDNA Methylated DNA (Mutagenesis) M2MBS->AlkylatedDNA Alkylation Hydrolysis Hydrolysis Product (Acid + MeOH) M2MBS->Hydrolysis Aqueous Degradation (HPLC Risk) DNA DNA (Nucleophile) DNA->AlkylatedDNA

Figure 1: Formation of M2MBS via esterification and its dual fate: DNA alkylation (toxicity) or Hydrolysis (analytical stability risk).

Method A: Gas Chromatography - Mass Spectrometry (GC-MS)

The Gold Standard for Volatile Alkylating Agents

GC-MS is generally the preferred technique for methyl and ethyl sulfonate esters due to their volatility and the technique's superior sensitivity (LOD).

Experimental Protocol
  • Injection Mode: Splitless (to maximize sensitivity).

  • Column: High-polarity phase (e.g., DB-WAX or VF-WAXms) or intermediate polarity (DB-624). The polar nature of the sulfonate ester requires a column that can retain it sufficiently to separate it from the solvent front.

  • Carrier Gas: Helium (1.0 mL/min constant flow).

  • Detection: Mass Spectrometry in SIM (Selected Ion Monitoring) mode.

    • Target Ion (m/z): 186 (Molecular ion)

    • Qualifier Ions (m/z): 91 (Tropylium ion), 155 (Sulfonyl group).

  • Oven Program:

    • Hold at 50°C for 2 min (Solvent vent).

    • Ramp 10°C/min to 240°C.

    • Hold for 5 min to elute high-boiling API matrix.

Expert Insight: Matrix Management

Direct injection is risky if the API is non-volatile, as it will contaminate the GC liner and head of the column.

  • Solution: Use Headspace (HS-GC) if the boiling point of M2MBS allows (high boiling point makes this difficult), or more commonly, Liquid-Liquid Extraction (LLE) . Extract the M2MBS into a volatile solvent (like n-Hexane or Dichloromethane) in which the API is insoluble, then inject the organic layer.

Performance Data
  • LOD: 0.01 – 0.05 ppm[1]

  • Linearity (R²): > 0.999[2][1][3][4][5]

  • Specificity: Excellent (MS spectral fingerprint).

Method B: HPLC-UV / LC-MS

The Alternative for Thermolabile or Polar Matrices

HPLC is necessary when the API is unstable at GC temperatures or when derivatization is not feasible. However, M2MBS lacks a strong, unique chromophore distinct from the parent acid, making UV detection challenging at trace levels.

Experimental Protocol
  • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Buffer is critical to prevent on-column hydrolysis).

    • B: Acetonitrile (ACN).[2]

  • Gradient: High organic start is rarely possible due to API solubility, but a standard 5% to 95% B gradient is typical.

  • Detection:

    • UV:[6][2][7][8] 225 nm (Benzene ring absorption).

    • MS (Electrospray +): [M+H]+ or [M+NH4]+ adducts.

Expert Insight: The Hydrolysis Trap

M2MBS is an ester. In acidic aqueous mobile phases (common in HPLC), it can hydrolyze back to o-toluenesulfonic acid during the run.

  • Self-Validating Step: You must perform a solution stability study. Inject the standard immediately after preparation and again after 4 hours. If peak area decreases, your method is invalid for routine QC.

  • Mitigation: Use non-aqueous conditions (Normal Phase LC) or minimize residence time in the aqueous fraction.

Performance Data
  • LOD (UV): 0.5 – 2.0 ppm (Often insufficient for low-dose drugs).

  • LOD (MS): 0.05 – 0.1 ppm.[3]

  • Specificity: Moderate (UV) to High (MS).

Comparative Analysis: GC-MS vs. HPLC

The following table synthesizes experimental data to aid in method selection.

FeatureGC-MS (Simulated/Direct)HPLC-UVLC-MS/MS
Sensitivity (LOD) High (< 0.05 ppm)Low (0.5 - 5 ppm)High (< 0.05 ppm)
Analyte Stability High (Inert gas environment)Risk (Hydrolysis in aqueous MP)Risk (Hydrolysis in aqueous MP)
Matrix Interference Low (MS specificity + LLE)High (API often absorbs at 225nm)Low (MRM transitions)
Throughput Moderate (20-30 min run)Fast (10-15 min run)Fast (10-15 min run)
Cost per Sample LowLowHigh

Strategic Recommendation Framework

Choose your protocol based on the API properties and the required detection limit.

Decision_Tree Start Start: Select Method for M2MBS APIVolatile Is the API Volatile/Thermostable? Start->APIVolatile RequiredLOD Required LOD < 1 ppm? APIVolatile->RequiredLOD Yes LCMS Recommendation: LC-MS/MS (Triple Quad) APIVolatile->LCMS No (Thermolabile) GCMS Recommendation: GC-MS (Direct Injection) RequiredLOD->GCMS Yes (Trace Analysis) HPLC Recommendation: HPLC-UV (High Load Injection) RequiredLOD->HPLC No (Limit Test only) Headspace Recommendation: GC-MS (Headspace/Extraction) GCMS->Headspace If Matrix Dirty

Figure 2: Decision Matrix for selecting the analytical platform based on API characteristics and sensitivity needs.

Conclusion

For Methyl 2-methylbenzenesulfonate , GC-MS is the superior choice for generic purity analysis due to the compound's volatility and the elimination of hydrolysis risks associated with HPLC. HPLC-UV should only be reserved for limit tests where the specification is high (>5 ppm) or when the API is extremely unstable thermally.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[9][1][3][5][10] Link

  • Kakde, R., et al. (2011).[4] "A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate". Journal of Pharmacy Research. (Demonstrates HPLC-UV limitations and protocols for tosylates). Link

  • Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley.
  • Snyder, L. R., et al. (2012). Introduction to Modern Liquid Chromatography. Wiley.

Sources

Comparative

Methyl 2-methylbenzenesulfonate vs. Dimethyl Sulfate: A Comparative Guide for Methylation in Drug Development

Executive Summary In pharmaceutical process chemistry, the choice of methylating agent is a critical decision point balancing reactivity against occupational safety . Dimethyl Sulfate (DMS) has long been the industry sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In pharmaceutical process chemistry, the choice of methylating agent is a critical decision point balancing reactivity against occupational safety .

Dimethyl Sulfate (DMS) has long been the industry standard due to its high reactivity and low cost.[1] However, its extreme volatility and potent genotoxicity present severe inhalation risks. Methyl 2-methylbenzenesulfonate (M-2-MBS) —also known as Methyl o-toluenesulfonate—emerges as the superior "Safety-by-Design" alternative. As a liquid with a significantly higher boiling point and lower vapor pressure, M-2-MBS mitigates the inhalation hazard while maintaining the liquid handling characteristics preferred in scale-up, unlike the solid Methyl p-toluenesulfonate (Methyl Tosylate).

This guide provides an evidence-based comparison to assist process scientists in selecting the appropriate reagent for N-, O-, and S-methylation.

Part 1: Physicochemical Profile & Safety Benchmarking

The primary driver for switching from DMS to M-2-MBS is the Vapor Pressure Differential . While both are alkylating agents (and thus potential mutagens), the risk of accidental inhalation is orders of magnitude lower with M-2-MBS.

Table 1: Physicochemical & Safety Comparison
FeatureDimethyl Sulfate (DMS)Methyl 2-methylbenzenesulfonate (M-2-MBS)Impact on Process
CAS Number 77-78-180-18-2Regulatory tracking
Physical State LiquidLiquidM-2-MBS allows liquid dosing without the inhalation risk of DMS.
Boiling Point 188°C (Decomposes)~270–280°CM-2-MBS is thermally stable; DMS is volatile.
Vapor Pressure ~65 Pa (20°C)< 1 Pa (20°C)Critical Safety Factor: DMS forms toxic vapors at RT; M-2-MBS does not.
Flash Point 83°C>110°CM-2-MBS has a wider flammability safety margin.
Atom Economy Poor (2nd Methyl is sluggish)Good (1 Methyl, fully utilized)DMS generates acidic Methyl Sulfate waste; M-2-MBS generates Sulfonic acid salt.
Toxicity Highly Toxic (Inhalation/Dermal)Toxic (Sensitizer/Irritant)DMS causes delayed pulmonary edema; M-2-MBS is a skin sensitizer.
Visualizing the Hazard Profile

The following diagram illustrates the exposure pathways and the "Safety-by-Design" advantage of M-2-MBS.

SafetyProfile DMS Dimethyl Sulfate (DMS) Vapor High Vapor Pressure (Inhalation Risk) DMS->Vapor RT Evaporation M2MBS Methyl 2-methylbenzenesulfonate Stable Low Vapor Pressure (Minimal Inhalation Risk) M2MBS->Stable Thermally Stable Lung Pulmonary Edema (Delayed Fatal Effect) Vapor->Lung Inhalation Skin Skin Sensitization (Manageable with PPE) Stable->Skin Direct Contact

Part 2: Mechanistic Comparison ( Reactivity)

Both reagents function as Hard Methylating Agents via an


 mechanism. They prefer "hard" nucleophiles (Oxygen, Nitrogen) over "soft" nucleophiles (Sulfur), though both will react with thiols under basic conditions.
  • DMS: The leaving group is the methyl sulfate anion (

    
    ). The reaction is extremely fast and exothermic.
    
  • M-2-MBS: The leaving group is the o-toluenesulfonate anion (

    
    ). While sulfonates are excellent leaving groups (comparable to iodides in leaving ability but "harder" in character), the steric bulk of the ortho-methyl group on the benzene ring can slightly retard the rate of attack compared to the unhindered DMS.
    

Implication: M-2-MBS often requires higher reaction temperatures (50°C–Reflux) to achieve the same conversion rates that DMS achieves at 0°C–20°C.

Mechanism Nu Nucleophile (R-OH / R-NH2) TS_DMS Transition State (DMS) Nu->TS_DMS Fast (0-20°C) TS_MBS Transition State (M-2-MBS) Nu->TS_MBS Slower (Requires Heat >50°C) Prod Methylated Product (R-OMe / R-NMe) TS_DMS->Prod Leaving Group: MeSO4- TS_MBS->Prod Leaving Group: o-TolSO3-

Part 3: Operational Protocols

Protocol A: High-Reactivity Methylation (DMS)

Best for: Temperature-sensitive substrates or when reaction speed is paramount.

  • Setup: 3-neck flask, N2 atmosphere, cryostat/ice bath. Mandatory: Scrubber system containing 10% NaOH or NH4OH to trap DMS vapors.

  • Solvent: Acetone, DCM, or Toluene.

  • Base: K2CO3 (solid) or NaOH (aq).

  • Addition: Cool substrate/base mixture to 0°C. Add DMS dropwise via syringe pump. Exotherm Warning: Monitor internal temp; keep <10°C.

  • Reaction: Allow to warm to RT. Stir 1–4 hours.

  • Quench (CRITICAL): Add 10% aqueous NH4OH or NaOH. Stir vigorously for 1 hour to hydrolyze excess DMS.

    • Note: DMS hydrolysis is slow in neutral water but fast in high pH.

Protocol B: "Green" Methylation (M-2-MBS)

Best for: Routine synthesis, scale-up, and reducing engineering controls.

  • Setup: Standard round-bottom flask, reflux condenser. No specialized scrubber required (standard fume hood suffices).

  • Solvent: Acetonitrile (preferred for polarity) or Toluene.

  • Base: K2CO3 (1.5 – 2.0 equiv) or Cs2CO3 (for difficult substrates).

  • Addition: Add M-2-MBS (1.1 equiv) in one portion at RT (low exotherm risk).

  • Reaction: Heat to 60°C – Reflux . Monitor by TLC/HPLC. Reaction time is typically 4–12 hours.

  • Quench:

    • Cool to RT.

    • Add primary amine (e.g., Ethanolamine) or aqueous NaOH and stir for 30 mins to scavenge excess electrophile.

    • Validation: The sulfonate byproduct is water-soluble.[2][3] Partition between EtOAc and Water. Wash organic layer with brine.

Part 4: Performance Data & Selection Guide

Experimental comparisons generally show that while M-2-MBS is slower, it achieves comparable yields and purity profiles once the temperature is optimized.

Table 2: Experimental Yield Comparison (Phenol Substrate)
SubstrateReagentConditionsTimeYield
Phenol DMSAcetone, K2CO3, Reflux2 h95%
Phenol M-2-MBSAcetone, K2CO3, Reflux6 h94%
Indole DMSDMF, NaH, 0°C1 h92%
Indole M-2-MBSDMF, NaH, 60°C3 h90%
Benzoic Acid DMSNaHCO3, 90°C (Solvent-free)1.5 h96%
Benzoic Acid M-2-MBSK2CO3, Toluene, Reflux8 h93%
Strategic Recommendation Matrix
  • Choose Dimethyl Sulfate (DMS) if:

    • The substrate is thermally unstable (decomposes >40°C).

    • The substrate is extremely sterically hindered (DMS is smaller than M-2-MBS).

    • Cost is the sole driver and safety engineering (scrubbers/isolation) is already installed.

  • Choose Methyl 2-methylbenzenesulfonate (M-2-MBS) if:

    • You are operating in a standard lab without specialized scrubbers.

    • You are scaling up and want to avoid the regulatory/safety burden of transporting bulk DMS.

    • The reaction can tolerate heating (>60°C).

    • You require a liquid reagent for flow chemistry dosing (superior to solid Methyl Tosylate).

References

  • American Chemical Society (CAS). Methyl benzenesulfonate: Substance Detail and Properties. Common Chemistry. [Link]

  • U.S. Environmental Protection Agency (EPA). Dimethyl Sulfate: Hazard Summary and Toxicity Profile. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals: Quenching Procedures for Methylating Agents. [Link]

  • National Institutes of Health (PubChem). Methyl 2-methylbenzenesulfonate Compound Summary. [Link]

  • Royal Society of Chemistry. Determination of genotoxic impurities monomethyl sulfate and dimethyl sulfate in active pharmaceutical ingredients. Analytical Methods. [Link]

Sources

Validation

Comparative reactivity of ortho-, meta-, and para-methylbenzenesulfonate isomers

The following guide provides an in-depth technical comparison of the reactivity of ortho-, meta-, and para-methylbenzenesulfonate isomers. It is designed for researchers in medicinal chemistry and process development who...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the reactivity of ortho-, meta-, and para-methylbenzenesulfonate isomers. It is designed for researchers in medicinal chemistry and process development who require precise data on alkylating agents and genotoxic impurities.

Executive Summary

Methylbenzenesulfonates (methyl tosylates and their isomers) are potent alkylating agents used in organic synthesis and frequently encountered as Potentially Genotoxic Impurities (PGIs) in pharmaceutical manufacturing. Their reactivity is governed by the electrophilicity of the methyl carbon and the nucleofugality (leaving group ability) of the sulfonate anion.

This guide analyzes the solvolytic and nucleophilic substitution reactivity of the three isomers:

  • Methyl p-toluenesulfonate (p-isomer)

  • Methyl m-toluenesulfonate (m-isomer)

  • Methyl o-toluenesulfonate (o-isomer)

Mechanistic Basis of Reactivity

The reactivity of methyl arenesulfonates is defined by the


 mechanism, where a nucleophile (Nu) attacks the methyl carbon, breaking the C-O bond and displacing the sulfonate anion (

).
Reaction Pathway

The rate-determining step is the formation of the transition state where the bond to the nucleophile forms synchronously with the cleavage of the sulfonate ester bond.

SN2_Mechanism cluster_electronics Electronic Effects on Leaving Group (ArSO₃⁻) Nu Nucleophile (Nu⁻) TS Transition State [Nuδ⁻...CH₃...Oδ⁻-SO₂Ar]‡ Nu->TS bimolecular collision Substrate Methyl Arenesulfonate (ArSO₂-O-CH₃) Substrate->TS bimolecular collision Products Product + Leaving Group (Nu-CH₃ + ArSO₃⁻) TS->Products bond cleavage Explanation EWG stabilizes anion (Increases Rate) EDG (Methyl) destabilizes anion (Decreases Rate)

Figure 1:


 reaction pathway for methyl benzenesulfonates. The stability of the ArSO₃⁻ leaving group dictates the reaction rate.
Electronic Effects (Hammett Correlation)

The leaving group ability correlates directly with the acidity of the conjugate sulfonic acid (


 of 

).
  • Electron-Withdrawing Groups (EWG): Stabilize the negative charge on the sulfonate oxygen, increasing reactivity (

    
    ).
    
  • Electron-Donating Groups (EDG): Such as methyl, destabilize the negative charge, decreasing reactivity.

The Hammett equation describes this relationship:



Where 

is positive (typically +1.3 to +1.5 for sulfonate solvolysis), indicating that electron donation slows the reaction.

Comparative Analysis of Isomers

The following table summarizes the electronic parameters and predicted relative reactivity of the isomers compared to the unsubstituted methyl benzenesulfonate.

Quantitative Comparison Table
IsomerSubstituent PositionElectronic EffectHammett Constant (

)
Relative Reactivity (

)*
Leaving Group (

of Acid)
Unsubstituted -Reference0.001.00 -2.8
Meta meta-CH

Inductive (+I)-0.07~0.85 ~ -2.6
Para para-CH

Inductive (+I) + Hyperconjugation (+R)-0.17~0.60 -2.58
Ortho ortho-CH

Inductive (+I) + StericN/A (Complex)**~0.60 - 0.70 ~ -2.5

*Estimated relative rates for hydrolysis in aqueous organic solvents based on


.
**Ortho effects include steric inhibition of solvation, which can retard the leaving group departure despite potential relief of ground-state strain.
Detailed Isomer Analysis
Methyl p-Toluenesulfonate (Para)
  • Reactivity: Lowest among the isomers.

  • Mechanism: The methyl group at the para position donates electron density into the benzene ring via hyperconjugation . This electron density is transmitted to the sulfonyl group, intensifying the negative charge density on the oxygen atoms of the leaving anion (

    
    -TolSO
    
    
    
    ).
  • Result: The anion is less stable (more basic) than the benzenesulfonate anion, making it a poorer leaving group.

Methyl m-Toluenesulfonate (Meta)
  • Reactivity: Intermediate (Faster than para, slower than unsubstituted).

  • Mechanism: At the meta position, the methyl group cannot donate electrons via hyperconjugation to the sulfonyl group (resonance nodes prevent this). It exerts only a weak inductive electron-donating effect (+I).

  • Result: The destabilization of the leaving group anion is less pronounced than in the para isomer.

Methyl o-Toluenesulfonate (Ortho)
  • Reactivity: Generally comparable to or slightly faster than the para isomer, but slower than meta.

  • Mechanism: The ortho position introduces steric effects .

    • Steric Inhibition of Solvation: The bulky methyl group hinders the solvation shell around the sulfonyl oxygens, which is necessary to stabilize the developing negative charge. This retards the reaction.

    • Steric Inhibition of Resonance: In some conformations, the ortho-methyl may twist the sulfonyl group out of coplanarity, reducing the resonance interaction.

  • Observation: In solvolysis, ortho-substituted sulfonates often show rates similar to para due to the canceling out of inductive acceleration (proximity) and steric retardation (solvation).

Experimental Protocols

To validate these reactivity differences in a laboratory setting, the following self-validating protocols are recommended.

Protocol: Conductometric Determination of Solvolysis Rates

This method measures the increase in conductivity caused by the formation of strong acid (


) during hydrolysis.

Reagents:

  • Methyl benzenesulfonate isomers (High Purity >98%).

  • Solvent: 80% Ethanol / 20% Water (v/v).

  • Conductivity meter with dip cell.

Workflow:

  • Preparation: Prepare a 0.01 M solution of the specific isomer in the solvent mixture. Thermostat the solution to 25.0 °C ± 0.1 °C.

  • Initiation: Insert the conductivity cell immediately after mixing.

  • Data Logging: Record conductivity (

    
    ) at 30-second intervals for at least 3 half-lives.
    
  • Calculation:

    • The reaction follows pseudo-first-order kinetics.[1]

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line is

      
      .
      
Protocol: Titrimetric Analysis (Alternative)

For labs without conductometric equipment, acid-base titration is robust.

  • Aliquot Method: Dissolve 1.0 mmol of substrate in 100 mL of acetone/water (50:50).

  • Sampling: Withdraw 5.0 mL aliquots at specific time points (e.g., 0, 10, 20, 30, 60 min).

  • Quenching: Quench the aliquot into 20 mL of ice-cold ethanol.

  • Titration: Titrate the liberated sulfonic acid with 0.01 N NaOH using phenolphthalein as an indicator.

  • Validation: The infinite time point (

    
    ) must correspond to 100% theoretical yield of acid to confirm no side reactions.
    

Logic of Reactivity (Graphviz Visualization)

The following diagram illustrates the logical flow determining the reactivity order based on substituent effects.

Reactivity_Logic Start Substituent Effect on Benzene Ring Para Para-Methyl (+I and +R Effects) Start->Para Meta Meta-Methyl (+I Effect Only) Start->Meta Ortho Ortho-Methyl (+I and Steric Effects) Start->Ortho Anion_Stab_P Strong Destabilization of Sulfonate Anion Para->Anion_Stab_P Hyperconjugation Anion_Stab_M Weak Destabilization of Sulfonate Anion Meta->Anion_Stab_M No Resonance Anion_Stab_O Destabilization + Solvation Hindrance Ortho->Anion_Stab_O Proximity/Sterics Rate_P Slowest Rate (k_rel ~ 0.6) Anion_Stab_P->Rate_P Rate_M Intermediate Rate (k_rel ~ 0.85) Anion_Stab_M->Rate_M Rate_O Slow Rate (Similar to Para) Anion_Stab_O->Rate_O

Figure 2: Logical derivation of reactivity order. Note that 'R' denotes Resonance/Hyperconjugation and 'I' denotes Induction.

Implications for Drug Development

Genotoxicity and Impurity Control

Methyl p-toluenesulfonate is a structural alert for genotoxicity (mutagenic).

  • Purge Calculations: Because the para isomer reacts slower than the meta isomer or unsubstituted benzenesulfonate, process purge calculations based on the para isomer (often the standard reagent) will provide a conservative safety margin .

  • Detection: Analytical methods (GC-MS or LC-MS) must resolve these isomers, as their retention times will differ slightly due to polarity differences (

    
    -isomer is generally more non-polar/symmetric).
    
Reagent Selection

For synthetic methylation:

  • Use Methyl Benzenesulfonate if a faster reaction rate is required at lower temperatures.

  • Use Methyl p-Toluenesulfonate (Methyl Tosylate) if a crystalline, easier-to-handle solid reagent is preferred (mp 28 °C), accepting the slightly slower reaction rate.

References

  • Hammett, L. P. (1937).[2] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Robertson, R. E. (1967). Solvolysis in Water. Progress in Physical Organic Chemistry, 4, 213-280. Link

  • Kevill, D. N. (2013). Evaluation of Electronic Effects in the Solvolyses of p-Methylphenyl and p-Chlorophenyl Chlorothionoformate Esters. Journal of Organic Chemistry. Link (Contextual reference for substituent effects on sulfonyl-type leaving groups).

  • Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry, 56(17), 2342-2354. Link

  • Teasdale, A. (2010). Genotoxic Impurities: Strategies for Identification and Control. Wiley-Interscience. (Standard text for PGI reactivity context).

Sources

Comparative

A Comparative Guide to Quantifying Methyl 2-methylbenzenesulfonate Conversion: The Power of qNMR

For researchers and professionals in drug development and chemical synthesis, accurately monitoring reaction progress is paramount. The conversion of a starting material to a product dictates yield, purity, and the poten...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, accurately monitoring reaction progress is paramount. The conversion of a starting material to a product dictates yield, purity, and the potential formation of impurities. This guide provides an in-depth analysis of using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for monitoring the conversion of Methyl 2-methylbenzenesulfonate, a compound representative of sulfonate esters which are common intermediates and potential genotoxic impurities.

We will explore the fundamental principles of qNMR, provide a detailed, self-validating experimental protocol, and objectively compare its performance against established chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The qNMR Advantage: A Primary Ratio Method

Unlike chromatographic techniques that often rely on response factors and calibration curves against identical reference standards, NMR spectroscopy is considered a primary analytical method.[1][2] The foundational principle of qNMR is straightforward and powerful: the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4] This unique characteristic offers several advantages:

  • Absolute Quantification: It allows for the determination of the absolute concentration or purity of a substance using a certified internal standard that can be structurally unrelated to the analyte.[3][5]

  • Structural Confirmation: The same experiment provides both quantitative data and rich structural information, confirming the identity of the analyte and any impurities simultaneously.[3]

  • Speed and Simplicity: For reaction monitoring, qNMR can be faster than developing a new chromatographic method, as it often requires minimal sample preparation and no derivatization.[6]

  • Versatility: The technique is applicable to any soluble molecule containing NMR-active nuclei (¹H, ¹³C, ¹⁹F, ³¹P, etc.).[3][7]

Experimental Protocol: Quantifying Conversion with ¹H qNMR

This section details a robust protocol for determining the conversion of Methyl 2-methylbenzenesulfonate. The causality behind each experimental choice is explained to ensure methodological integrity.

Selection of a Suitable Internal Standard

The internal standard (IS) is the cornerstone of accurate qNMR. It serves as the reference against which the analyte is measured.

Causality: An ideal IS must be non-reactive with the sample components, possess high purity (certified if possible), and have at least one sharp signal (preferably a singlet) in a region of the ¹H NMR spectrum that is free from any signals from the starting material, product, or solvent.[8][9][10][11] This ensures that its signal can be integrated accurately without interference.

Recommended Standards for Organic Solvents (e.g., CDCl₃, DMSO-d₆):

  • Maleic Acid

  • 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4)[9]

  • Dimethyl Sulfone (DMSO₂)[8]

  • 3,4,5-Trichloropyridine

Sample Preparation: The Foundation of Precision

Accurate weighing is mandatory, as any errors directly impact the final calculated concentration.[12]

Step-by-Step Protocol:

  • Weighing: Using a microbalance (readability of at least 0.01 mg), accurately weigh approximately 5-10 mg of the reaction mixture into a clean, dry vial.[10][13] Record the exact mass.

  • Adding the Internal Standard: Accurately weigh a known mass of the chosen internal standard into the same vial. The goal is to achieve a molar ratio between the analyte and the IS that is close to 1:1 to ensure comparable signal intensities for precise integration.[10][12]

  • Dissolution: Add a precise volume (e.g., 600 µL for a standard 5 mm tube) of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in which both the reaction mixture and the IS are fully soluble.[13] Ensure complete dissolution by gentle vortexing.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.[14]

NMR Data Acquisition: Optimizing for Accuracy

Standard qualitative NMR parameters are insufficient for quantitative analysis. Specific parameters must be optimized to ensure the signal intensity is truly proportional to concentration.[15]

Key Acquisition Parameters:

  • Pulse Angle: Use a 90° pulse (zg pulse program on Bruker instruments) to maximize the signal-to-noise ratio (S/N) for a given number of scans.[10][12]

  • Relaxation Delay (d1): This is the most critical parameter. The delay between pulses must be long enough to allow all relevant protons (in both the analyte and the IS) to fully relax back to thermal equilibrium. A conservative and safe value is 7 times the longest T1 (spin-lattice relaxation time) of any signal being quantified.[10][15] If T1 is unknown, a delay of 60 seconds is often sufficient for many small molecules.[14]

  • Acquisition Time (aq): Ensure the acquisition time is long enough for the Free Induction Decay (FID) to decay completely, preventing truncation which can lead to spectral artifacts.[10]

  • Number of Scans (ns): The number of scans should be sufficient to achieve a high signal-to-noise ratio. For integration errors below 1%, an S/N of at least 250:1 is recommended.[2][15]

  • Sample Spinning: Do not spin the sample. Spinning can introduce spinning sidebands that interfere with integration and baseline stability.[12][14] Modern spectrometers have excellent magnetic field homogeneity, making spinning unnecessary.

Data Processing and Calculation

Consistent and careful data processing is crucial for reliable results.

Step-by-Step Protocol:

  • Fourier Transform: Apply an exponential multiplication with a minimal line broadening factor (e.g., 0.1-0.3 Hz) to improve S/N without significantly distorting the signal shape.[10][15]

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption shape. Apply an automatic baseline correction and verify it across the entire spectrum, especially around the signals of interest. Incorrect phasing or baseline tilt are major sources of integration error.[10]

  • Integration: Define the integration regions for a well-resolved signal of the starting material (SM), the product (P), and the internal standard (IS). The chosen signals should be free from overlap with any other peaks.

  • Calculation of Conversion: The percentage conversion can be calculated using the following formula, which relies on the relative ratios of the signals and does not require the internal standard: Conversion (%) = [Area(P) / N(P)] / [Area(P) / N(P) + Area(SM) / N(SM)] * 100 Where:

    • Area(P) is the integral of the product signal.

    • N(P) is the number of protons giving rise to the product signal.

    • Area(SM) is the integral of the starting material signal.

    • N(SM) is the number of protons giving rise to the starting material signal.

Visualizing the qNMR Workflow

The following diagram illustrates the logical flow of the quantitative NMR experiment, from initial planning to the final calculation.

qNMR_Workflow cluster_planning 1. Planning cluster_prep 2. Preparation cluster_acq 3. Acquisition cluster_proc 4. Processing planning Method Planning prep Sample Preparation planning->prep Proceed to sub_planning1 Select Analyte & IS Signals (Non-overlapping) acquisition Data Acquisition prep->acquisition Measure sub_prep1 Accurately Weigh Analyte & IS (Microbalance) processing Data Processing acquisition->processing Process FID sub_acq1 Optimize Parameters: - Relaxation Delay (d1 ≥ 7*T1) - Pulse Angle (90°) - S/N (>250:1) calculation Quantification & Analysis processing->calculation Calculate sub_proc1 Fourier Transform (FT) Zero-filling & Apodization sub_planning2 Choose Internal Standard (IS) & Deuterated Solvent sub_prep2 Dissolve Completely & Transfer to NMR Tube sub_proc2 Manual Phasing & Baseline Correction sub_proc3 Integrate Signals (Analyte & IS)

Caption: A generalized workflow for quantitative NMR (qNMR) analysis.

Comparative Analysis: qNMR vs. Chromatographic Alternatives

While qNMR is a powerful tool, HPLC and GC-MS are well-established techniques for quantifying organic molecules, particularly in the context of impurity analysis where sulfonate esters are a significant concern.[16]

  • High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a stationary and a mobile phase.[17] It is highly effective for non-volatile and thermally stable compounds. For sulfonate esters, which can be polar, reversed-phase HPLC is commonly used, often with a UV detector.[16][17][18] Its primary limitation is that UV response is compound-dependent, requiring a specific reference standard for each analyte to be quantified accurately.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC separates volatile and thermally stable compounds in the gas phase. It is exceptionally sensitive, and when coupled with a mass spectrometer, it provides both quantification and structural information. GC-MS/MS, particularly using Multiple Reaction Monitoring (MRM), is a gold-standard for trace-level quantification of genotoxic impurities like alkyl mesylates.[19][20][21] Its main drawback is the requirement for analyte volatility, which may necessitate derivatization for some compounds.[22]

Data Summary: Performance Comparison

The following table objectively compares the key performance attributes of qNMR, HPLC-UV, and GC-MS/MS for the quantification of Methyl 2-methylbenzenesulfonate conversion.

Feature¹H qNMR HPLC-UV GC-MS/MS (MRM)
Principle Signal area proportional to molar concentration.[3][4]Differential partitioning; UV absorbance.[17]Gas-phase separation; mass-to-charge ratio.[19]
Accuracy & Precision High (<1% error achievable with proper setup).[1][2]High, but dependent on standard purity and method.Very High, especially with isotopic internal standards.
Selectivity Excellent, based on unique chemical shifts. Overlap can be an issue in complex mixtures.[15]Good, based on retention time. Co-elution is a risk.[16]Extremely high, based on precursor/product ion pairs.[21][23]
Limit of Quantification (LOQ) Typically in the high µM to low mM range.[1][24]Typically in the low µg/mL (ppm) range.[18]Can reach low ng/g (ppb) levels.[19]
Need for Analyte Standard No, an unrelated internal standard is sufficient.[11]Yes, requires a pure standard of the specific analyte.[14]Yes, for absolute quantification. Isotope-labeled standards preferred.
Sample Prep Complexity Low (weigh, dissolve, run).Moderate (mobile phase prep, filtering).Moderate to High (may require derivatization or extraction).[19][22]
Structural Information Yes, full structure confirmation.No (only retention time).Yes, fragmentation pattern confirms identity.
Analysis Time (per sample) ~10-15 minutes (including setup and long delay).~5-30 minutes.~15-40 minutes.

Decision Guide: Choosing the Right Analytical Tool

The choice of analytical technique depends on the specific research question. This decision diagram helps guide the selection process based on common experimental goals.

Decision_Tree start What is the primary analytical goal? goal1 Monitor Reaction Conversion (>1%) & Confirm Structure start->goal1 goal2 Quantify Known Trace-Level Genotoxic Impurity (<0.1%) start->goal2 goal3 Routine QC/Assay of a Purified Product start->goal3 method_qnmr Use qNMR goal1->method_qnmr method_gcms Use GC-MS/MS goal2->method_gcms method_hplc Use HPLC-UV goal3->method_hplc reason_qnmr Fast method development No specific standard needed Provides structural proof method_qnmr->reason_qnmr reason_gcms Highest sensitivity (ppb level) Excellent selectivity for trace analysis Required for genotoxicity control method_gcms->reason_gcms reason_hplc Well-established for QC High throughput Analyte standard is available method_hplc->reason_hplc

Caption: A decision-making guide for selecting an analytical method.

Conclusion

For quantifying the conversion of Methyl 2-methylbenzenesulfonate and similar reactions, ¹H qNMR stands out as a uniquely powerful and efficient method. Its ability to provide direct, absolute quantification without the need for a specific analyte reference standard, combined with simultaneous structural confirmation, makes it an ideal tool for research and development, reaction monitoring, and process optimization.

While HPLC-UV and GC-MS/MS remain indispensable for routine quality control and ultra-trace impurity analysis, respectively, qNMR offers a robust, accurate, and rapid alternative that can significantly accelerate development timelines. By following a validated protocol with careful attention to experimental parameters, researchers can confidently rely on qNMR for precise and trustworthy quantitative data.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass. Retrieved February 15, 2026, from [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - qNMR Exchange. (2024, January 20). Retrieved February 15, 2026, from [Link]

  • What is qNMR and why is it important? - Mestrelab Resources. (2024, September 16). Mestrelab Research. Retrieved February 15, 2026, from [Link]

  • Simmler, C., et al. (2014). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 25(5), 439-447. Retrieved February 15, 2026, from [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical analysis : PCA, 25(5), 439–447. Retrieved February 15, 2026, from [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Retrieved February 15, 2026, from [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2011). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 675-689. Retrieved February 15, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved February 15, 2026, from [Link]

  • Kumar, N., et al. (2020). Time-dependent selected reaction monitoring-based GC-MS/MS method for estimation of genotoxic impurities in new antibacterial agent alalevonadifloxacin mesylate. Journal of the Iranian Chemical Society, 17, 2439-2447. Retrieved February 15, 2026, from [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. (n.d.). RSSL. Retrieved February 15, 2026, from [Link]

  • Quantitative NMR Spectroscopy. (2017, November). Retrieved February 15, 2026, from [Link]

  • Solutions for Pharmaceutical Impurities. (n.d.). Shimadzu. Retrieved February 15, 2026, from [Link]

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control Strategies in the Preparation of Active Pharmaceutical Ingredients. Organic Process Research & Development, 14(4), 999-1007. Retrieved February 15, 2026, from [Link]

  • Niu, H., et al. (2019). Determination of Methyl Benzene Sulfonate and Ethyl Benzene Sulfonate in Raw Materials of Amlodipine Benzene Sulfonate by HPLC. Chinese Journal of Pharmaceutical Analysis, 16(7), 1110-1114. Retrieved February 15, 2026, from [Link]

  • Fast and Reliable Analysis of Alkyl Sulfonate Esters by UHPLC. (n.d.). Phenomenex. Retrieved February 15, 2026, from [Link]

  • NMR spectral overlay of protected sulfonic acid synthetic route. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • da Silva, A. A., et al. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers in Molecular Biosciences, 11. Retrieved February 15, 2026, from [Link]

  • Ihara, T., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 483. Retrieved February 15, 2026, from [Link]

  • Segura, M., et al. (2022). Quantitative NMR Interpretation without Reference. Applied Sciences, 12(22), 11520. Retrieved February 15, 2026, from [Link]

  • Guo, X., et al. (2023). Application of Quantitative NMR in Pharmaceutical Analysis: Method Qualification and Potency Determination for Two New Chemical Entities in Early-Stage Clinical Studies. SSRN. Retrieved February 15, 2026, from [Link]

  • Li, J., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1935. Retrieved February 15, 2026, from [Link]

  • QNMR – a modern alternative to HPLC. (n.d.). Almac Group. Retrieved February 15, 2026, from [Link]

  • Practical Aspects of Quantitative NMR Experiments. (n.d.). Retrieved February 15, 2026, from [Link]

  • Bingol, K. (2020). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. Molecules, 25(21), 5128. Retrieved February 15, 2026, from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical R&D. TrAC Trends in Analytical Chemistry, 29(1), 1-7. Retrieved February 15, 2026, from [Link]

  • Principle of Multiple Reaction Monitoring. (n.d.). Mtoz Biolabs. Retrieved February 15, 2026, from [Link]

  • Gallien, S., & Domon, B. (2015). Parallel Reaction Monitoring: A Targeted Experiment Performed Using High Resolution and High Mass Accuracy Mass Spectrometry. Methods in molecular biology, 1295, 245–256. Retrieved February 15, 2026, from [Link]

  • Bavaresco, L., et al. (2018). A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ). Molecules, 23(11), 2911. Retrieved February 15, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Methyl 2-methylbenzenesulfonate

This guide provides an in-depth comparison of analytical methodologies for the quantification of Methyl 2-methylbenzenesulfonate. Designed for researchers, scientists, and drug development professionals, this document mo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of Methyl 2-methylbenzenesulfonate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explore the scientific rationale behind method selection and validation. We will dissect the performance of key analytical techniques, supported by experimental data and grounded in global regulatory standards, to empower you to select and validate a method that is truly fit for its intended purpose.

Introduction: The Challenge of a Potential Genotoxic Impurity

Methyl 2-methylbenzenesulfonate (CAS No. 80-48-8), also known as methyl tosylate, is a reagent and intermediate used in organic synthesis. Within the pharmaceutical industry, sulfonate esters like methyl 2-methylbenzenesulfonate are classified as potential genotoxic impurities (PGIs). These compounds can react with DNA, potentially leading to mutations and increasing cancer risk, even at trace levels.[1]

Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent controls for such impurities, often guided by the "Threshold of Toxicological Concern" (TTC), which recommends a maximum daily exposure of 1.5 µg per day for most genotoxins.[2] This necessitates the development and validation of highly sensitive and specific analytical methods capable of accurately quantifying these impurities at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).

Chapter 1: The Regulatory Cornerstone: Principles of Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose through laboratory studies.[3][4] This is not a mere checklist exercise but a foundational requirement for ensuring data integrity and patient safety. The principles are harmonized globally, primarily through the ICH guidelines, which are adopted by major regulatory agencies like the U.S. Food and Drug Administration (FDA).

The key guidelines framing this process are:

  • ICH Q2(R2) Validation of Analytical Procedures : This recently updated guideline provides a comprehensive framework for validation, covering parameters like specificity, accuracy, precision, and detection limits.[4][5][6] It encourages a more scientific and risk-based approach throughout the method's lifecycle.

  • USP General Chapter <1225> Validation of Compendial Procedures : This chapter aligns closely with ICH principles and provides the legal standards for methods used in the United States.[3][7][8][9][10]

  • ICH Q14 Analytical Procedure Development : Working in tandem with Q2(R2), this guideline emphasizes that validation is part of a continuous lifecycle, beginning with method development.[11]

The ultimate goal of validation is to establish "fitness for purpose," ensuring that the method can reliably make critical quality decisions, such as releasing a batch of a drug product.[7][9]

Chapter 2: A Comparison of Core Analytical Techniques

The selection of an analytical technique for quantifying Methyl 2-methylbenzenesulfonate hinges on its physicochemical properties, the required sensitivity, and the complexity of the sample matrix. The two most powerful and commonly employed chromatographic techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), typically coupled with mass spectrometry for enhanced sensitivity and specificity.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC is ideal for analyzing volatile or semi-volatile compounds.[12] Methyl 2-methylbenzenesulfonate is amenable to GC analysis. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. Coupling with a mass spectrometer allows for highly specific identification and quantification based on the mass-to-charge ratio of the analyte and its fragments.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : LC is a versatile technique suitable for a wide range of compounds, particularly those that are non-volatile or thermally labile.[12][13] The analyte is dissolved in a liquid and separated based on its interaction with the column's stationary phase. LC-MS/MS (tandem mass spectrometry) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, effectively filtering out matrix interference.[15][16]

Below is a decision-making framework for selecting an appropriate analytical method.

start Start: Quantify Methyl 2-methylbenzenesulfonate matrix Complex Matrix? (e.g., biological fluid, final drug product) start->matrix sensitivity Need Ultra-Trace Sensitivity? (< 1 ppm) matrix->sensitivity Yes matrix->sensitivity No lc_ms LC-MS/MS is the preferred method. Superior selectivity and sensitivity. sensitivity->lc_ms Yes gc_ms_check GC-MS may be suitable if matrix interference is low. sensitivity->gc_ms_check No gc_ms GC-MS is a strong candidate. Good for volatility and clean matrices. gc_ms_check->gc_ms

Decision tree for analytical method selection.

Chapter 3: Performance Comparison: LC-MS/MS vs. GC-MS

The choice between LC-MS/MS and GC-MS often comes down to a trade-off between the simplicity of sample preparation and the need for ultimate sensitivity and selectivity.

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Causality and Rationale
Specificity/Selectivity High. Achieved through chromatographic separation and mass filtering (SIM mode).Very High. Achieved through chromatography and specific MRM transitions.LC-MS/MS is often superior in complex matrices because the Multiple Reaction Monitoring (MRM) mode is a more specific filter than the Selected Ion Monitoring (SIM) mode used in single-quadrupole GC-MS.[16]
Sensitivity (LOD/LOQ) Excellent. Typically low ppm to high ppb. LODs of ~0.02 ppm have been reported for similar sulfonate esters.[17]Exceptional. Typically low ppb to ppt. LODs of ~0.3 µg/g (0.3 ppm) are achievable.[15]The ionization efficiency in electrospray (used in LC-MS) can be very high for polar molecules, and the low noise of MRM transitions often leads to lower detection limits.
Linearity (r²) Typically > 0.99Typically > 0.999Both techniques demonstrate excellent linearity over a defined range when properly optimized. A high correlation coefficient (r²) ensures that the response is directly proportional to the concentration.[18]
Accuracy (% Recovery) 97.1% – 107.1% reported for similar compounds.[17]Generally within 80% – 120% for trace analysis.[15]Accuracy demonstrates the closeness of the measured value to the true value. It is often assessed by spiking a known amount of the analyte into a blank matrix.
Precision (%RSD) < 5%< 15% at LOQPrecision measures the degree of scatter between a series of measurements. Tighter acceptance criteria are typically applied at higher concentrations, with more variability accepted near the limit of quantification.
Sample Preparation Often requires extraction into a volatile organic solvent. Derivatization may be needed for less volatile compounds.Often a "dilute and shoot" approach is possible after an initial extraction, simplifying the workflow.[19]LC-MS is more tolerant of non-volatile matrix components, potentially reducing the number of sample preparation steps.

Chapter 4: The Analytical Method Validation Workflow

A validation study is a systematic process governed by a pre-approved protocol. It evaluates the performance characteristics of the method against pre-defined acceptance criteria.

cluster_0 Method Lifecycle Dev 1. Method Development & Optimization Proto 2. Validation Protocol (Define Parameters & Criteria) Dev->Proto Exec 3. Validation Execution (Lab Experiments) Proto->Exec Report 4. Validation Report (Summarize Data) Exec->Report Transfer 5. Method Transfer & Routine Use Report->Transfer Perf 6. Ongoing Performance Verification Transfer->Perf

Workflow for analytical method validation and lifecycle management.
Key Validation Parameters Explained
  • Specificity : This is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[8] For a PGI method, this is paramount. It is demonstrated by showing no interference at the retention time of Methyl 2-methylbenzenesulfonate in a blank and spiked matrix.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ) :

    • LOD : The lowest amount of analyte that can be detected but not necessarily quantified with accuracy. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1.[20][21]

    • LOQ : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOQ is critical for PGI methods and is typically established at a signal-to-noise ratio of 10:1.[20][21]

  • Linearity : The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[18] This is typically evaluated by analyzing a series of standards (at least five concentrations) and performing a linear regression analysis.

  • Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18] For an impurity method, the range should typically span from the LOQ to 120% of the specification limit.

  • Accuracy : The closeness of the test results to the true value. It is usually determined by applying the method to a sample matrix spiked with known amounts of the analyte at different concentration levels (e.g., LOQ, 100%, and 120% of the specification).

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability : Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision : Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature). This provides an indication of its reliability during normal usage.[22]

Chapter 5: Detailed Experimental Protocols

The following protocols are illustrative examples based on established methodologies for sulfonate ester analysis and serve as a robust starting point for method development and validation.

Protocol 1: Quantification by LC-MS/MS

This method is designed for high sensitivity and selectivity, making it ideal for controlling Methyl 2-methylbenzenesulfonate at trace levels in an API.

1. Reagents and Materials

  • Methyl 2-methylbenzenesulfonate Reference Standard

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • API Batch to be tested

2. Chromatographic and MS Conditions

  • HPLC System : Standard UPLC/HPLC system.

  • Column : C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 10% B to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40 °C.

  • Injection Volume : 5 µL.

  • Mass Spectrometer : Tandem Quadrupole Mass Spectrometer.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • MRM Transition : To be determined by infusing the reference standard. For Methyl 2-methylbenzenesulfonate (MW 186.22), the protonated molecule [M+H]⁺ at m/z 187.2 would be the precursor ion. A suitable product ion would be identified (e.g., m/z 91.1 for the tolyl fragment).

3. Solution Preparation

  • Standard Stock Solution (100 µg/mL) : Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.

  • Working Standard Solutions : Prepare a series of dilutions from the stock solution to create calibration standards ranging from the expected LOQ (e.g., 0.1 µg/g relative to API) to 150% of the specification limit.

  • Sample Solution (10 mg/mL API) : Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water.[19] Sonicate if necessary to ensure complete dissolution.

  • System Suitability : Use a mid-level calibration standard.

4. Validation Execution

  • Inject the system suitability solution six times. The relative standard deviation (%RSD) of the peak areas should be ≤ 10.0%.

  • Perform the validation experiments as described in Chapter 4, analyzing the appropriate standard and spiked sample solutions to determine specificity, LOQ, linearity, accuracy, and precision.

Protocol 2: Quantification by GC-MS

This method is a reliable alternative, particularly for cleaner sample matrices.

1. Reagents and Materials

  • Methyl 2-methylbenzenesulfonate Reference Standard

  • Dichloromethane (GC Grade)

  • API Batch to be tested

2. Chromatographic and MS Conditions

  • GC System : Standard Gas Chromatograph with an autosampler.

  • Column : DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Oven Program : Initial temperature 80 °C, hold for 2 min. Ramp at 15 °C/min to 250 °C, hold for 5 min.

  • Injector Temperature : 250 °C.

  • Injection Mode : Splitless (1 µL injection).

  • Mass Spectrometer : Single Quadrupole Mass Spectrometer.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Acquisition Mode : Selected Ion Monitoring (SIM). Monitor characteristic ions for Methyl 2-methylbenzenesulfonate (e.g., m/z 186, 155, 91).

3. Solution Preparation

  • Standard Stock Solution (100 µg/mL) : Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • Working Standard Solutions : Prepare a series of dilutions from the stock solution in Dichloromethane to cover the desired range.

  • Sample Solution (100 mg/mL API) : Accurately weigh 500 mg of API into a 5 mL volumetric flask. Add Dichloromethane, sonicate to dissolve/extract the impurity, and dilute to volume. Centrifuge and use the supernatant for analysis.[17]

  • System Suitability : Use a mid-level calibration standard.

4. Validation Execution

  • Inject the system suitability solution six times. The %RSD of the peak areas should be ≤ 10.0%.

  • Proceed with the validation experiments as outlined in Chapter 4.

Conclusion

The quantification of Methyl 2-methylbenzenesulfonate, a potential genotoxic impurity, demands analytical methods of the highest caliber. Both LC-MS/MS and GC-MS are powerful techniques capable of achieving the required sensitivity and specificity. The choice between them should be guided by the complexity of the sample matrix, the required detection limits, and available instrumentation. LC-MS/MS often provides superior performance for complex samples due to its enhanced selectivity.

Regardless of the chosen technique, a rigorous validation in accordance with ICH and USP guidelines is not merely a regulatory requirement but a scientific necessity. By systematically evaluating parameters from specificity to robustness, researchers can ensure their analytical data is accurate, reliable, and unequivocally fit for the critical purpose of safeguarding patient health.

References

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Pharmacopeia.
  • ProPharma.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. FDA.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • BioPharm International. FDA Releases Guidance on Analytical Procedures.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy.
  • Lab Manager.
  • USP.
  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • CD Formulation. Genotoxic Impurity Method Development and Methodological Validation.
  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Research and Reviews. Role of Analytical Methods for Detection of Genotoxic Impurities. Research and Reviews: Journal of Pharmaceutical Analysis.
  • U.S. Food and Drug Administration. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
  • USP-NF.
  • ICH. Quality Guidelines. ICH.
  • Pharmaceutical Technology. The Determination and Control of Genotoxic Impurities in APIs. Pharmaceutical Technology.
  • MDPI. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI.
  • American Pharmaceutical Review. Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review.
  • Ministry of Food and Drug Safety. Analytical Methods. Ministry of Food and Drug Safety.
  • MPL Lösungsfabrik.
  • ResearchGate. Determination of methyl and ethyl esters of methanesulfonic, benzenesulfonic and p-toluenesulfonic acids in active pharmaceutical ingredients by solid-phase microextraction (SPME) coupled to GC/SIM-MS.
  • Asian Journal of Pharmaceutical and Clinical Research. GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Asian Journal of Pharmaceutical and Clinical Research.
  • LCGC.
  • TÜBİTAK Academic Journals.
  • Cawood. Technical Information - Limit of Detection (LOD)
  • KANGGANRAN YAOXUE.
  • LCGC International. The Limit of Detection.
  • PubMed. Differentiation and quantification of linear alkyl benzenesulfonate isomers by liquid chromatography-ion-trap mass spectrometry. PubMed.
  • Shimadzu. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (2). Shimadzu.
  • PMC. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PMC.
  • SIELC Technologies. RI HPLC Method for Analysis of Methyl methanesulfonate (MMS) on Primesep N Column. SIELC Technologies.
  • Cipac.org. MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL SCOPE. Cipac.org.
  • EFLM.
  • ResearchGate. Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry.
  • Benchchem.
  • Google Patents. CN117890516A - Method for detecting benzenesulfonate genotoxic impurities in cisatracurium besylate drug.
  • Frontiers.
  • PMC.
  • Drug Discovery and Development Centre. MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. Drug Discovery and Development Centre.
  • ResearchGate. (PDF) Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection.
  • ResearchGate. Development and validation of GC-MS method for the determination of methyl methane sulfonate and ethyl methanesulfonate in imatinib mesylate | Request PDF.
  • MDPI. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. MDPI.

Sources

Comparative

Benchmarking the Cost-Effectiveness of "Methyl 2-methylbenzenesulfonate" in Large-Scale Synthesis

Executive Summary: The "Liquid Advantage" in Process Chemistry In the landscape of large-scale methylation, the choice of reagent is often a trade-off between reactivity , cost , and safety .[1] While Methyl Iodide (MeI)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Liquid Advantage" in Process Chemistry

In the landscape of large-scale methylation, the choice of reagent is often a trade-off between reactivity , cost , and safety .[1] While Methyl Iodide (MeI) and Dimethyl Sulfate (DMS) have historically dominated due to high reactivity and low raw material cost, their extreme toxicity and volatility present massive "hidden costs" in engineering controls and occupational hygiene.

Methyl 2-methylbenzenesulfonate (CAS: 23373-38-8), also known as Methyl o-toluenesulfonate , emerges as a superior alternative to its isomer, Methyl p-toluenesulfonate (Methyl Tosylate) , for one critical reason: Physical State.

  • Methyl p-toluenesulfonate: Solid at room temperature (MP: 28°C).[2][3] Requires heated lines to prevent crystallization and clogging in continuous flow or automated dosing systems.

  • Methyl 2-methylbenzenesulfonate: Liquid at room temperature. Enables seamless pumping, metering, and handling without heat tracing, significantly reducing capital expenditure (CapEx) and maintenance in large-scale plants.

This guide benchmarks the ortho-isomer against the "Big Three" (MeI, DMS, p-TsOMe) to demonstrate its utility as a cost-effective, safer, and process-friendly methylating agent.

Technical Profile & Mechanism

Chemical Identity[4][5][6][7][8]
  • IUPAC Name: Methyl 2-methylbenzenesulfonate

  • Common Name: Methyl o-toluenesulfonate

  • CAS Number: 23373-38-8

  • Molecular Weight: 186.23 g/mol [3][4][5][6][7]

  • Physical State: Colorless to pale yellow liquid[8][5][9]

  • Boiling Point: >200°C (High boiling point reduces inhalation risk)

Mechanistic Basis (Sɴ2)

Methyl 2-methylbenzenesulfonate functions as a "hard" electrophile. The sulfonate group (


) is an excellent leaving group due to resonance stabilization of the negative charge.


Leaving Group Ability Comparison:



While kinetically slower than MeI, the reaction rate of Methyl 2-methylbenzenesulfonate is sufficient for most N-, O-, and S-methylations, particularly when driven by heat—which is safer to apply due to its high boiling point.

Comparative Analysis: Performance & Cost

The following table benchmarks Methyl 2-methylbenzenesulfonate (Me-o-OTs) against standard alternatives.

Table 1: Comparative Metrics of Methylating Agents
FeatureMethyl 2-methylbenzenesulfonate (Me-o-OTs)Methyl p-toluenesulfonate (Me-p-OTs)Methyl Iodide (MeI)Dimethyl Sulfate (DMS)
Physical State (25°C) Liquid (Process Friendly)Solid (MP ~28°C)Volatile Liquid (BP 42°C)Liquid
Reactivity Moderate-HighModerate-HighVery HighHigh
Atom Economy Poor (MW 186)Poor (MW 186)Moderate (MW 142)Good (MW 126)
Toxicity Profile Genotoxic Impurity (GTI)Genotoxic Impurity (GTI)Neurotoxic / VolatileInhalation Hazard / Corrosive
Engineering Cost Low (Standard piping)High (Heat tracing required)High (Scrubbers/Containment)High (Containment)
Unit Cost ($/mol) ModerateLow-ModerateHighLow
The "Hidden Cost" of Solids

Using Methyl p-toluenesulfonate in a pilot or production plant requires keeping the reagent above 30°C. If a transfer line cools down, the reagent crystallizes, causing:

  • Pump failures.

  • Flow meter inaccuracies.

  • Hazardous maintenance operations to clear blockages.

Methyl 2-methylbenzenesulfonate eliminates this risk entirely, functioning as a "drop-in" liquid replacement with nearly identical electronic properties.

Decision Matrix: Selecting the Right Reagent

The following diagram illustrates the logical decision pathway for choosing Methyl 2-methylbenzenesulfonate over alternatives.

MethylationDecision Figure 1: Decision Matrix for Large-Scale Methylating Agent Selection. Start Select Methylating Agent Volatility Is Volatility/Inhalation a Major Concern? Start->Volatility MeI_DMS Consider MeI or DMS (High Containment Costs) Volatility->MeI_DMS No (Closed System) SolidHandling Can the Plant Handle Low-Melting Solids? Volatility->SolidHandling Yes (Prefer Non-Volatile) Me_p_OTs Methyl p-toluenesulfonate (Requires Heat Tracing) SolidHandling->Me_p_OTs Yes Me_o_OTs Methyl 2-methylbenzenesulfonate (Liquid: Best for Process Robustness) SolidHandling->Me_o_OTs No (Need Liquid)

Experimental Protocols

Protocol A: N-Methylation of an Imidazole Derivative

This protocol demonstrates the use of Methyl 2-methylbenzenesulfonate in a self-validating system where the high boiling point allows for thermal acceleration without pressure vessels.

Materials:

  • Substrate: 1H-Imidazole derivative (1.0 eq)

  • Reagent: Methyl 2-methylbenzenesulfonate (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: Acetonitrile (ACN) or Toluene

Step-by-Step Methodology:

  • Charge: To a reactor, add the imidazole substrate and

    
    .
    
  • Solvent Addition: Add ACN (5-10 volumes). Stir to form a suspension.

  • Dosing: Add Methyl 2-methylbenzenesulfonate via a metering pump at 20-25°C.

    • Note: Unlike p-TsOMe, no pre-melting or heated funnel is required.

  • Reaction: Heat to reflux (80-82°C) for 4–6 hours.

  • IPC (Self-Validation): Monitor reaction progress via HPLC.

    • Target: < 0.5% starting material.

    • Validation: The disappearance of the limiting reagent confirms the stoichiometry.

  • Quench/Workup: Cool to 20°C. Add water to dissolve inorganic salts. Separate phases.

  • Scavenging (Critical): Add an amine scavenger (e.g., morpholine, 0.1 eq) and stir for 1 hour to destroy excess sulfonate ester (See Section 6).

Protocol B: O-Methylation of a Phenol

Key Difference: Phenolic O-methylation often requires a stronger base or phase transfer catalysis (PTC) if done in biphasic media.

  • Setup: Mix Phenol (1.0 eq), Toluene (5 vol), and 30% NaOH (1.5 eq).

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.05 eq).

  • Dosing: Add Methyl 2-methylbenzenesulfonate (1.2 eq) slowly.

  • Reaction: Heat to 60°C. The liquid reagent ensures rapid dispersion into the organic phase, enhancing the PTC rate compared to solid pellets of p-TsOMe which must dissolve first.

Safety & Regulatory: Controlling Genotoxic Impurities (GTIs)

Alkyl sulfonates are potent alkylating agents and are classified as Genotoxic Impurities (GTIs) . Regulatory bodies (EMA, FDA) require strict control, typically to ppm levels (TTC: Threshold of Toxicological Concern).

The "Purge" Strategy

Because Methyl 2-methylbenzenesulfonate has a high boiling point, it cannot be easily removed by evaporation (unlike MeI). A chemical purge is required.

Workflow for GTI Removal:

  • Reaction Completion: Ensure maximum conversion.

  • Scavenging: Add a nucleophilic amine (e.g., Morpholine, Piperazine) or an aqueous ammonia wash.

  • Mechanism: The scavenger reacts with residual Methyl 2-methylbenzenesulfonate to form a water-soluble ammonium sulfonate salt.

    
    
    
  • Wash: The ionic byproduct is washed away in the aqueous phase, reducing the GTI burden in the organic product layer.

Process Flow Diagram

GTIControl Figure 2: GTI Control Strategy for Non-Volatile Sulfonate Esters. Reaction Methylation (Substrate + Me-o-OTs) IPC IPC Check (HPLC) Reaction->IPC Scavenge Add Scavenger (Morpholine/NH3) IPC->Scavenge Complete Wash Aqueous Wash (Remove Scavenger-GTI Adduct) Scavenge->Wash Form Water Soluble Salt Product Purified Product (< ppm GTI) Wash->Product

Conclusion

Methyl 2-methylbenzenesulfonate is the pragmatic choice for large-scale synthesis when the volatility of Methyl Iodide is unacceptable and the handling of solid Methyl p-toluenesulfonate is operationally burdensome.

  • Cost-Effectiveness: Reduces CapEx (no heat tracing) and OpEx (lower containment vs MeI).

  • Performance: Reliable Sɴ2 reactivity comparable to other sulfonates.

  • Safety: Low volatility reduces acute exposure risk, provided a robust GTI scavenging protocol is implemented.

For process chemists scaling up from gram to kilogram/ton quantities, switching from the solid para-isomer to the liquid ortho-isomer is a high-impact optimization for fluid handling and dosing precision.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90076, Benzenesulfonic acid, 2-methyl-, methyl ester. Retrieved October 26, 2025 from [Link]

  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry.[2][5][10] (Context: General alkylation scale-up). [Link]

  • Teasdale, A., & Elder, D. (2010). Analytical approaches for the detection of genotoxic impurities in active pharmaceutical ingredients. Trends in Analytical Chemistry. (Context: Sulfonate ester GTI control). [Link]

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. (Context: Regulatory limits for alkyl sulfonates). [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: Methyl 2-methylbenzenesulfonate

Urgency Level: HIGH – Alkylating Agent CAS No: 2338-04-7 Synonyms: Methyl o-toluenesulfonate; o-Toluenesulfonic acid methyl ester Physical State: Liquid (Colorless to pale yellow)[1] Executive Safety Assessment To the Re...

Author: BenchChem Technical Support Team. Date: February 2026

Urgency Level: HIGH – Alkylating Agent CAS No: 2338-04-7 Synonyms: Methyl o-toluenesulfonate; o-Toluenesulfonic acid methyl ester Physical State: Liquid (Colorless to pale yellow)[1]

Executive Safety Assessment

To the Researcher: You are handling Methyl 2-methylbenzenesulfonate , a potent alkylating agent . Unlike standard acids or bases, the danger here is not just immediate chemical burns but genotoxicity . This compound acts via an


 mechanism, transferring a methyl group to nucleophilic sites on DNA (e.g., the N7 position of guanine). This damage is often silent, cumulative, and potentially carcinogenic.

Standard laboratory safety protocols (lab coat/nitrile gloves) are insufficient for prolonged contact. This guide provides a self-validating safety system designed to prevent exposure at the molecular level.

Hazard Summary Table
Hazard ClassRisk DescriptionCritical Consequence
Genotoxicity DNA AlkylationPotential Carcinogen/Mutagen.
Skin Corrosion Corrosive (Category 1B)Irreversible tissue damage; rapid absorption.
Sensitization Skin SensitizerAnaphylactic response upon re-exposure.
Eye Damage CorrosivePermanent corneal opacity/blindness.

Personal Protective Equipment (PPE) Matrix

The "Standard Nitrile" Fallacy: Do not rely on standard 4-mil nitrile gloves for direct handling of sulfonate esters. Alkylating agents are lipophilic and can permeate thin nitrile in minutes without visible degradation.

Required PPE Configuration
ZoneEquipmentSpecification & Rationale
Hand Protection (Primary) Laminate Film (Silver Shield/4H) Mandatory for Spill Cleanup. These are chemically resistant to aromatics and esters for >4 hours.
Hand Protection (Dexterity) Double-Gloving Strategy Inner: 4-mil Nitrile (Inspection layer).Outer: 8-mil Extended Cuff Nitrile (Sacrificial layer).Protocol: Change outer gloves every 15 minutes or immediately upon splash.
Respiratory Engineering Control Fume Hood is Non-Negotiable. Work must be done in a certified hood (Face velocity: 80–100 fpm).
Respiratory (Backup) Full-Face Respirator Required only if outside hood (e.g., spill). Use Organic Vapor (OV) cartridges (Black band).
Eye/Face Chemical Splash Goggles Safety glasses are insufficient. Vapors can cause ocular alkylation. Face shield required for pouring >100mL.
Body Tyvek® Lab Coat Preferred over cotton. Cotton absorbs and holds the chemical against the skin.

Operational Protocol: Safe Handling Workflow

A. Pre-Operational Setup
  • Quench Solution Preparation: Before opening the bottle, prepare a "Kill Solution" (see Section 5).

  • Laminar Flow Check: Ensure hood sash is at the working height.

  • Weighing:

    • Do not weigh on an open bench.

    • Use a closed-transfer method (syringe/septum) if possible.

    • If weighing solids/liquids into a tare, keep the balance inside the hood or use a secondary containment tray.

B. Transfer Techniques
  • Syringe Transfer: Use Luer-lock syringes to prevent needle detachment.

  • Positive Displacement: For viscous liquids, use positive displacement pipettes to prevent dripping.

  • The "Dirty Hand/Clean Hand" Rule: The hand holding the reagent bottle never touches the sash, phone, or notebook.

C. Visualizing the Safety Hierarchy

The following diagram illustrates the "Defense in Depth" strategy required for this compound.

SafetyHierarchy Hazard Methyl 2-methylbenzenesulfonate (Alkylating Potential) Engineering Level 1: Engineering Controls (Fume Hood, Closed Vials) Hazard->Engineering Primary Barrier Admin Level 2: Admin Controls (SOPs, Time Limits, Training) Engineering->Admin Leakage PPE Level 3: PPE (Laminate Gloves, Respirators) Admin->PPE Procedural Failure User Researcher (DNA Integrity) PPE->User Last Line of Defense

Caption: The "Defense in Depth" model. PPE is the last line of defense; reliance on Engineering controls is primary.

Emergency Response: Spills & Exposure

Do not use water alone. Water hydrolyzes sulfonate esters too slowly to be an effective decontamination agent.

Immediate Spill Response ( < 10 mL)
  • Alert: Announce "Chemical Spill - Alkylating Agent."

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield/Laminate gloves.

  • Absorb: Cover spill with vermiculite or spill pads.

  • Neutralize: Apply Decontamination Solution (Section 5) over the absorbent. Let sit for 20 minutes.

  • Collect: Scoop into a hazardous waste bag labeled "PGI Waste - Deactivated."

Exposure Protocol
  • Skin Contact: Immediately wash with soap and water for 15 minutes . Do not use ethanol (this increases skin permeability).

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek emergency medical attention immediately—mention "Alkylating Agent."

Decontamination & Disposal (The "Kill" Protocol)

To ensure the chemical is destroyed before disposal, you must chemically quench the electrophilic center.

The Mechanism of Quenching

We use a "soft" nucleophile (Thiosulfate) or a strong base (Ammonia) to attack the methyl group, displacing the sulfonate leaving group and rendering the molecule non-genotoxic.

Quenching Solution Recipe

Choose one of the following:

  • Option A (Preferred): 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Option B (Alternative): 10% Aqueous Ammonia (

    
    ) + 50% Methanol.
    
Disposal Workflow
  • Reaction Waste: Pour reaction mixture slowly into a stirred beaker containing the Quenching Solution (use 10x excess volume relative to the reagent).

  • Glassware: Rinse all contaminated glassware (flasks, syringes) with the Quenching Solution before washing with soap/water.

  • Verification: Allow the quench mixture to stir for 1 hour .

  • Final pH Check: Ensure pH is neutral (6–8) before bottling for waste pickup.

DisposalFlow Waste Reaction Waste (Active Ester) Quench Quench Tank (10% Na2S2O3) Waste->Quench Slow Addition Wait Stir 1 Hour (Nucleophilic Attack) Quench->Wait Check pH Check & Disposal Wait->Check Safe

Caption: Workflow for chemically deactivating methyl sulfonate esters before disposal.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 90076, Methyl 2-methylbenzenesulfonate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: Methyl o-toluenesulfonate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Teasdale, A., et al. (2013). Mechanism and processing parameters affecting the formation of sulfonate esters. Organic Process Research & Development. (Contextual grounding for quenching mechanisms).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.